3,7-Dimethylphenoxathiine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62203-31-0 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3,7-dimethylphenoxathiine |
InChI |
InChI=1S/C14H12OS/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14(12)16-13/h3-8H,1-2H3 |
InChI Key |
UCVZRNAKRYFXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Fingerprints of Dimethyl-Substituted Phenoxathiines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of dimethyl-substituted phenoxathiines. Phenoxathiine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to characterize these compounds, offering detailed experimental protocols and data interpretation.
Core Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of Phenoxathiine
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1, H9 | 7.10 - 7.20 | m | - |
| H2, H8 | 6.95 - 7.05 | m | - |
| H3, H7 | 6.95 - 7.05 | m | - |
| H4, H6 | 7.10 - 7.20 | m | - |
Note: Data is for the unsubstituted phenoxathiine molecule and serves as a reference. The introduction of dimethyl substituents will alter these chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data of Phenoxathiine
| Carbon | Chemical Shift (δ) ppm |
| C4a, C5a | ~150 |
| C1, C9 | ~128 |
| C4, C6 | ~127 |
| C2, C8 | ~125 |
| C3, C7 | ~117 |
| C10a, C11a | ~123 |
Note: This represents typical chemical shifts for the phenoxathiine core. Substitution will cause predictable shifts in these values.
Table 3: Mass Spectrometry Data for Phenoxathiine
| Fragment | m/z | Relative Intensity |
| [M]⁺ | 200 | High |
| [M-S]⁺ | 168 | Moderate |
| [M-O]⁺ | 184 | Low |
| [M-CHO]⁺ | 171 | Low |
Note: Fragmentation patterns for dimethyl-substituted derivatives will show a molecular ion peak corresponding to their increased molecular weight and analogous fragmentation pathways.
Table 4: UV-Vis Spectroscopic Data for Phenoxathiine
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~235, ~295 | - |
Note: The position and intensity of absorption bands are solvent-dependent and will be influenced by the position of methyl groups on the phenoxathiine ring.
Interpretation of Spectroscopic Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of the parent phenoxathiine is complex due to the overlapping signals of the aromatic protons. For a dimethyl-substituted phenoxathiine, such as 2,8-dimethylphenoxathiine, the introduction of methyl groups (-CH₃) will cause a downfield shift (to a higher ppm value) for the protons on the methyl groups themselves (typically in the range of 2.2-2.5 ppm). The aromatic protons will also experience shifts depending on their position relative to the methyl substituents. Protons ortho and para to the methyl groups will experience a slight upfield shift (to a lower ppm value) due to the electron-donating nature of the alkyl group, while meta protons will be less affected.
¹³C NMR: In the carbon-13 NMR spectrum, the methyl carbons will appear as a distinct peak in the aliphatic region (around 20-25 ppm). The aromatic carbons of the phenoxathiine core will also show shifts upon substitution. The carbons directly attached to the methyl groups will experience a significant downfield shift, while other carbons will be shifted to a lesser extent based on their position.
Mass Spectrometry
The mass spectrum of a dimethyl-substituted phenoxathiine will exhibit a molecular ion peak ([M]⁺) that is 28 mass units higher than that of the parent phenoxathiine (m/z 228 for a dimethyl derivative). The fragmentation pattern is expected to be similar to the parent compound, with characteristic losses of the sulfur atom ([M-S]⁺), oxygen atom ([M-O]⁺), and formyl radical ([M-CHO]⁺), as well as potential fragmentation involving the methyl groups.
UV-Vis Spectroscopy
The UV-Vis spectrum of phenoxathiine derivatives is characterized by absorption bands corresponding to π-π* transitions within the aromatic system. The introduction of methyl groups, which are auxochromes, is expected to cause a slight bathochromic (red) shift in the absorption maxima (λmax) due to the electron-donating effect of the alkyl groups.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of dimethyl-substituted phenoxathiines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Dimethyl-substituted phenoxathiine sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dimethyl-substituted phenoxathiine sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Dimethyl-substituted phenoxathiine sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent. Further dilute this solution to a final concentration of about 1-10 µg/mL.[1]
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample solution is infused directly or via a liquid chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Materials:
-
Dimethyl-substituted phenoxathiine sample
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the sample cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualizations
The following diagrams illustrate the core structure and a generalized experimental workflow for the spectroscopic analysis of dimethyl-substituted phenoxathiines.
Caption: Logical relationship of the dimethyl-substituted phenoxathiine core structure.
Caption: General experimental workflow for spectroscopic analysis.
References
Quantum Chemical Calculations for Phenoxathiine Analogs: A Technical Guide for Drug Development Professionals
An In-depth Guide to the Computational Exploration of Phenoxathiine Scaffolds for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of phenoxathiine analogs. Phenoxathiine, a sulfur and oxygen-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules at a quantum level is crucial for rational drug design and development. This document outlines the theoretical background, computational methodologies, and practical applications of these calculations, presenting key data in a structured format to facilitate comparison and further research.
Computational Methodologies
The foundation of in silico analysis of phenoxathiine analogs lies in quantum chemical methods, particularly Density Functional Theory (DFT). These methods provide a robust framework for predicting molecular properties with a favorable balance between accuracy and computational cost.
Density Functional Theory (DFT) Approach
DFT has been successfully employed to study the structure and electronic properties of phenoxathiine derivatives. A common and effective approach involves the use of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a basis set such as 6-31+G(d) to provide a good description of the electronic structure.
Experimental Protocol: Geometry Optimization and Property Calculation
A typical computational protocol for analyzing a phenoxathiine analog involves the following steps:
-
Molecular Structure Input: The 2D structure of the phenoxathiine analog is drawn using a molecular editor and converted to a 3D structure.
-
Geometry Optimization: A full geometry optimization is performed without symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Method: B3LYP
-
Basis Set: 6-31+G(d)
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties such as zero-point vibrational energy (ZPVE).
-
Property Calculations: Once the optimized geometry is obtained, various electronic and structural properties can be calculated. These include:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
Structural Parameters: Puckering angle of the central ring and inversion barriers for the butterfly-like motion of the molecule.
-
Data Presentation: Calculated Properties of Phenoxathiine Analogs
The following tables summarize key quantitative data obtained from quantum chemical calculations on the phenoxathiine core and its diazonium derivatives.[1]
Table 1: Calculated Geometric Parameters of the Phenoxathiine Core
| Parameter | Value (Å or °) |
| C-S Bond Length | 1.77 |
| C-O Bond Length | 1.40 |
| C-S-C Bond Angle | 99.5 |
| C-O-C Bond Angle | 116.5 |
| Puckering Angle (Φc) | 135.0 |
Table 2: Calculated Properties of Phenoxathiine-mono-diazonium Compounds [1]
| Compound | Puckering Angle (Φc) (°) | Inversion Barrier (kcal/mol) | HOMO (eV) | LUMO (eV) |
| Phenoxathiin-1-diazonium | 141.5 | 0.92 | -8.11 | -5.12 |
| Phenoxathiin-2-diazonium | 148.2 | 0.32 | -8.03 | -5.09 |
| Phenoxathiin-3-diazonium | 154.5 | 0.08 | -8.14 | -5.17 |
| Phenoxathiin-4-diazonium | 147.6 | 0.37 | -8.01 | -5.01 |
Table 3: Calculated Properties of Phenoxathiin-bis-diazonium Compounds [1]
| Compound | Puckering Angle (Φc) (°) | Inversion Barrier (kcal/mol) | HOMO (eV) | LUMO (eV) |
| Phenoxathiin-1,9-bis(diazonium) | 139.2 | 0.0012 | -9.88 | -6.91 |
| Phenoxathiin-2,8-bis(diazonium) | 154.7 | 0.07 | -9.73 | -6.83 |
| Phenoxathiin-3,7-bis(diazonium) | 180.0 (Planar) | - | -9.83 | -6.90 |
| Phenoxathiin-4,6-bis(diazonium) | 180.0 (Planar) | - | -9.68 | -6.71 |
| Phenoxathiin-1,4-bis(diazonium) | 180.0 (Planar) | - | -9.67 | -6.73 |
| Phenoxathiin-2,3-bis(diazonium) | 180.0 (Planar) | - | -9.71 | -6.80 |
Experimental Protocols: Synthesis of Phenoxathiine Analogs
While specific protocols for each analog will vary, a general synthetic route to the phenoxathiine core involves the reaction of a diphenyl ether with sulfur. Substituted analogs can be prepared from appropriately substituted starting materials.
General Protocol for the Synthesis of the Phenoxathiine Scaffold:
-
Reaction Setup: A mixture of diphenyl ether and elemental sulfur is placed in a round-bottom flask equipped with a condenser.
-
Catalyst: A catalyst, such as anhydrous aluminum chloride or iodine, is added to the reaction mixture.
-
Heating: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into a mixture of ice and hydrochloric acid to decompose the catalyst.
-
Extraction: The product is extracted with an organic solvent such as dichloromethane or diethyl ether.
-
Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Visualization of Computational Workflows and Molecular Structures
Diagrams created using the DOT language provide a clear visual representation of complex relationships and workflows.
Application in Drug Development
Quantum chemical calculations on phenoxathiine analogs serve as a powerful tool in the early stages of drug discovery. By predicting the electronic and structural properties of novel compounds, researchers can:
-
Establish Structure-Activity Relationships (SAR): Understanding how substitutions on the phenoxathiine ring affect its geometry and electronic properties can help in designing molecules with desired biological activities. For instance, the planarity of the ring system, influenced by substituents, can impact how the molecule interacts with a biological target.[1]
-
Predict Reactivity: The HOMO and LUMO energies are indicators of a molecule's ability to donate or accept electrons, respectively. This information is valuable for predicting how a drug candidate might behave in a biological environment.
-
Guide Synthesis: By identifying promising candidates through computational screening, synthetic efforts can be focused on the most likely successful molecules, saving time and resources.
While specific signaling pathways for phenoxathiine analogs are still under extensive investigation, their structural similarity to phenothiazines suggests potential activity as inhibitors of various enzymes, such as kinases and cholinesterases. Computational docking studies, guided by the quantum chemical properties of the ligands, can be employed to explore these potential interactions.
Conclusion
Quantum chemical calculations, particularly DFT, provide invaluable insights into the structure, stability, and reactivity of phenoxathiine analogs. This theoretical approach, when integrated with experimental synthesis and biological evaluation, accelerates the drug discovery process by enabling a more rational, data-driven design of novel therapeutic agents. The ability to predict key molecular properties before embarking on extensive laboratory work makes these computational methods an indispensable component of modern drug development.
References
An In-depth Technical Guide to the Electronic Properties of Phenoxathiine Core Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of the phenoxathiine core structure, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details the theoretical and experimental approaches used to characterize its electronic behavior, providing researchers with the foundational knowledge to leverage this unique structure in novel applications.
Introduction to the Phenoxathiine Core
Phenoxathiine is a tricyclic heteroaromatic compound consisting of a central 1,4-oxathiin ring fused to two benzene rings. The presence of both oxygen and sulfur heteroatoms in the central ring imparts a unique V-shaped, non-planar conformation and a distinct electronic character. This structure is a key component in various biologically active molecules and functional organic materials. Understanding the fundamental electronic properties of the phenoxathiine core is crucial for the rational design of new derivatives with tailored functionalities.
Theoretical Electronic Properties
Computational chemistry provides valuable insights into the intrinsic electronic properties of the phenoxathiine core. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine key electronic parameters.
Table 1: Calculated Electronic Properties of Unsubstituted Phenoxathiine
| Property | Value | Method/Basis Set | Source |
| HOMO Energy | -7.83 eV | B3LYP/6-31G(d) | Theoretical Calculation |
| LUMO Energy | -0.65 eV | B3LYP/6-31G(d) | Theoretical Calculation |
| HOMO-LUMO Gap | 7.18 eV | B3LYP/6-31G(d) | Theoretical Calculation |
| Ionization Potential | 7.83 eV | Koopman's Theorem (from HOMO) | Theoretical Calculation |
| Electron Affinity | 0.65 eV | Koopman's Theorem (from LUMO) | Theoretical Calculation |
Note: The values presented are based on theoretical calculations and may vary depending on the computational method and basis set employed. These values for the unsubstituted phenoxathiine core serve as a baseline for understanding the effects of substitution.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electron-donating and electron-accepting capabilities of a molecule, respectively. The relatively high energy of the HOMO suggests that phenoxathiine can act as an effective electron donor. The large HOMO-LUMO gap indicates high electronic stability.
Experimental Characterization of Electronic Properties
The theoretical predictions of phenoxathiine's electronic properties are corroborated and quantified through various experimental techniques. The most common methods include cyclic voltammetry for determining redox potentials and UV-Visible spectroscopy for investigating electronic transitions.
Redox Properties by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction processes of a molecule. For phenoxathiine and its derivatives, CV provides information on the ease with which electrons can be removed from or added to the molecule, yielding their oxidation and reduction potentials.
Table 2: Experimental Redox Potentials of Phenoxathiine Derivatives
| Compound | Oxidation Potential (Eox) vs. Fc/Fc+ | Reduction Potential (Ered) vs. Fc/Fc+ | Solvent/Electrolyte |
| Phenoxathiine | ~ +0.9 V | Not typically observed | Acetonitrile / 0.1 M TBAPF6 |
| Phenothiazine (for comparison) | ~ +0.6 V | Not typically observed | Acetonitrile / 0.1 M TBAPF6 |
Note: Experimental values can vary based on the specific derivative, solvent, electrolyte, and reference electrode used. The value for unsubstituted phenoxathiine is an approximation based on related structures.
The oxidation potential of phenoxathiine is a key parameter in the design of electron-donating materials for applications in organic electronics.
Electronic Transitions by UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between molecular orbitals. The absorption spectrum of phenoxathiine is characterized by multiple bands corresponding to π-π* transitions within the aromatic system.
Table 3: UV-Visible Absorption Maxima (λmax) of Unsubstituted Phenoxathiine in Different Solvents
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Cyclohexane | 235 | 295 |
| Ethanol | 238 | 298 |
| Acetonitrile | 236 | 296 |
The position and intensity of these absorption bands can be influenced by the solvent polarity, indicating the nature of the electronic transitions.
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of phenoxathiine core structures.
Cyclic Voltammetry Protocol
This protocol outlines a typical procedure for determining the redox potential of a phenoxathiine derivative.
Workflow for Cyclic Voltammetry
Caption: Workflow for a typical cyclic voltammetry experiment.
Detailed Steps:
-
Solution Preparation: A solution of the phenoxathiine derivative (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solvent should be of high purity and anhydrous.
-
Electrochemical Cell Assembly: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan rate (e.g., 100 mV/s) and potential window are chosen to encompass the redox events of interest.
-
Calibration: The potential is often referenced to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is added to the solution after the initial measurement.
UV-Visible Spectroscopy Protocol
This protocol describes a standard procedure for obtaining the UV-Visible absorption spectrum of a phenoxathiine derivative.
Workflow for UV-Visible Spectroscopy
Caption: Workflow for a UV-Visible spectroscopy experiment.
Detailed Steps:
-
Solvent Selection: A solvent that does not absorb in the wavelength range of interest and in which the phenoxathiine derivative is soluble is chosen. Common choices include cyclohexane, ethanol, and acetonitrile, all of which should be of spectroscopic grade.
-
Sample Preparation: A dilute solution of the compound (typically in the micromolar concentration range, ~10-5 M) is prepared to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrument Setup: The spectrophotometer is turned on, and the lamps are allowed to warm up for stability. The desired wavelength range is selected (e.g., 200-800 nm).
-
Baseline Correction: A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline spectrum is recorded. This is subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance spectrum is recorded.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).
Role in Signaling Pathways
Phenoxathiine derivatives, and more broadly the related phenothiazines, are known to interact with various biological targets and modulate cellular signaling pathways. Their ability to interfere with these pathways is often linked to their electronic properties, which govern their interactions with proteins and other biomolecules. For instance, some phenothiazine derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical signaling cascade involved in cell growth, proliferation, and survival.[1]
PI3K/Akt/mTOR Signaling Pathway Modulation
References
An In-depth Technical Guide to the Reaction Mechanisms of Phenoxathiin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the core reaction mechanisms employed in the synthesis of phenoxathiin, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details the mechanistic pathways, provides structured quantitative data, outlines experimental protocols for key reactions, and includes visual diagrams to facilitate a deeper understanding of the chemical transformations.
Iron-Catalyzed C-H Thioarylation and Copper-Mediated Cyclization
A modern and efficient two-step approach to phenoxathiin synthesis involves an initial iron-catalyzed ortho-thioarylation of phenols, followed by a copper-mediated intramolecular cyclization. This method offers a significant advantage by utilizing earth-abundant and non-precious transition metals.[1][2]
The first step consists of the regioselective thioarylation of phenols with an N-(arylthio)succinimide reagent. The reaction is catalyzed by a super Lewis acid, iron(III) triflimide, generated in situ from iron(III) chloride and an ionic liquid. The presence of a Lewis base, such as bis(4-methoxyphenyl)sulfane, has been shown to accelerate this transformation.[1][2] The subsequent step involves an intramolecular Ullmann-type C–O bond formation to yield the phenoxathiin ring system, a reaction mediated by a copper(I) catalyst.[1][2]
Proposed Reaction Mechanism
The proposed mechanism for the iron-catalyzed ortho-thioarylation begins with the activation of the N-(arylthio)succinimide by the highly Lewis acidic iron(III) triflimide. This is followed by the formation of a cationic disulfide intermediate upon reaction with the Lewis base. This reactive intermediate then undergoes electrophilic aromatic substitution with the phenol to afford the ortho-thioarylated product.[1]
The subsequent copper-mediated cyclization is believed to proceed through an oxidative addition of the aryl bromide to a Cu(I) species, followed by deprotonation of the phenolic hydroxyl group and subsequent reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst.
Experimental Protocols
General Procedure for Iron-Catalyzed Ortho-Thioarylation of Phenols: [2]
To a solution of the phenol (1.0 equiv) and N-(2-bromophenylthio)succinimide (1.1 equiv) in a suitable solvent such as chloroform, is added iron(III) chloride (0.1 equiv) and 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf₂) (0.3 equiv). The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) for the time required to achieve complete conversion (typically monitored by TLC). Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Copper-Mediated Ullmann-Type Cyclization:
A mixture of the ortho-thioarylated phenol (1.0 equiv), a copper(I) salt such as copper(I) thiophene-2-carboxylate (CuTC) (1.2 equiv), and a suitable base (e.g., potassium carbonate) in a high-boiling point solvent like DMF or dioxane is heated at elevated temperatures (e.g., 110-150 °C) until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the phenoxathiin product.
Data Presentation
| Phenol Substrate | Thioarylation Product Yield (%) | Phenoxathiin Product | Cyclization Yield (%) |
| 4-Methylphenol | 81 | 2-Methylphenoxathiin | 86 |
| 4-Methoxyphenol | 92 | 2-Methoxyphenoxathiin | 90 |
| 4-Chlorophenol | 75 | 2-Chlorophenoxathiin | 85 |
| Estradiol derivative | 65 (mixture of isomers) | Estradiol-fused phenoxathiin | 78 |
| Tyrosine derivative | 80 | Phenoxathiin-amino acid derivative | 93 |
Visualization
Caption: Workflow for the two-step synthesis of phenoxathiin.
The Ferrario-Ackermann Reaction
The Ferrario-Ackermann reaction is a classic method for the synthesis of phenoxathiin, involving the reaction of a diphenyl ether with elemental sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride.[3] This electrophilic substitution reaction proceeds via the formation of a sulfonium ion, followed by intramolecular cyclization.
Reaction Mechanism
The reaction is initiated by the coordination of aluminum chloride to the oxygen atom of the diphenyl ether, which activates the aromatic rings towards electrophilic attack. Sulfur is then believed to form a reactive electrophilic species with aluminum chloride, which attacks one of the aromatic rings. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the dihydrophenoxathiin ring, which is subsequently oxidized to phenoxathiin, often with the evolution of hydrogen sulfide.
Experimental Protocol
Procedure for the Synthesis of Phenoxathiin (from Organic Syntheses): [1]
In a large flask, diphenyl ether, flowers of sulfur, and anhydrous aluminum chloride are mixed. The flask is fitted with a reflux condenser and heated on a steam bath in a fume hood. The reaction is vigorous at first with the evolution of hydrogen sulfide. After the initial reaction subsides, the heating is continued for a total of four hours with occasional shaking. The reaction mixture is then slowly poured into a beaker containing ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, and dried over calcium chloride. The crude product is then purified by vacuum distillation to yield phenoxathiin.
Data Presentation
| Diphenyl Ether Substrate | Product | Yield (%) |
| Diphenyl ether | Phenoxathiin | 45-50 |
| 4-Methyldiphenyl ether | 2-Methylphenoxathiin | ~40 |
| 4-Chlorodiphenyl ether | 2-Chlorophenoxathiin | ~35 |
Visualization
Caption: Key steps in the Ferrario-Ackermann reaction.
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be adapted for the synthesis of phenoxathiin precursors. Although more commonly applied to the synthesis of phenothiazines, a similar strategy can be envisioned for phenoxathiins, typically starting from a suitably substituted diaryl ether or sulfide. The key transformation involves the migration of an aryl group from an oxygen or sulfur atom to a nucleophilic center on the other aromatic ring.
General Mechanism
The reaction is typically base-catalyzed. A strong base deprotonates a nucleophilic group (e.g., a hydroxyl or thiol) on one of the aromatic rings. This generates a potent nucleophile that attacks the ipso-carbon of the other aromatic ring, which is activated by an electron-withdrawing group (commonly a nitro group) in the ortho or para position. This attack forms a spirocyclic Meisenheimer-type intermediate. Subsequent cleavage of the C-O or C-S bond and rearomatization leads to the rearranged product.
Conceptual Experimental Protocol for Phenoxathiin Synthesis
A hypothetical route to a phenoxathiin precursor via a Smiles rearrangement could involve a starting material such as 2-hydroxy-2'-nitrodiphenyl sulfide.
Conceptual Procedure:
The 2-hydroxy-2'-nitrodiphenyl sulfide (1.0 equiv) would be dissolved in a suitable polar aprotic solvent such as DMF or DMSO. A strong base, for instance, potassium tert-butoxide or sodium hydride (1.1-1.5 equiv), would be added portion-wise at room temperature. The reaction mixture would then be heated to facilitate the rearrangement. Progress would be monitored by TLC. Upon completion, the reaction would be quenched with water or a mild acid, and the product extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The crude product would then be purified by chromatography or recrystallization. The resulting rearranged product could then be further elaborated to phenoxathiin.
Note: A specific, well-established protocol for the direct synthesis of phenoxathiin via a Smiles rearrangement is not as commonly reported as for other heterocyclic systems. The above represents a conceptual approach based on the known principles of the rearrangement.
Visualization
Caption: Mechanism of a conceptual Smiles rearrangement for a phenoxathiin precursor.
References
The Synthesis and Characterization of Novel Dimethylphenoxathiine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxathiine and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide focuses on the emerging area of dimethylphenoxathiine isomers, providing a comprehensive overview of their synthesis, characterization, and potential applications. This document details established synthetic methodologies for known isomers and proposes logical synthetic pathways for novel positional isomers. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visualizations of synthetic workflows are included to facilitate a deeper understanding of the chemical transformations involved.
Introduction
The phenoxathiine scaffold, a tricyclic system consisting of a central 1,4-oxathiine ring fused to two benzene rings, is a privileged structure in drug discovery. The incorporation of methyl groups onto this scaffold to form dimethylphenoxathiine isomers can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The precise positioning of these methyl groups can lead to a diverse array of isomers, each with a unique pharmacological profile. This guide explores the synthesis and characterization of these isomers, offering a foundational resource for researchers engaged in the development of novel therapeutics.
Synthetic Methodologies for Dimethylphenoxathiine Isomers
The synthesis of dimethylphenoxathiine isomers can be achieved through several strategic approaches. The primary methods involve the formation of a diaryl sulfide or diaryl ether intermediate, followed by a cyclization step to construct the central oxathiine ring.
Synthesis of 2,3-Dimethylphenoxathiin
A recently developed two-step method provides an efficient route to 2,3-dimethylphenoxathiin, utilizing an iron-catalyzed C-H thioarylation followed by a copper-mediated Ullmann-type cyclization.[1]
Experimental Protocol:
Step 1: Synthesis of (2-Hydroxy-4,5-dimethylphenyl)(2′-bromophenyl)sulfane
-
To a solution of 3,4-dimethylphenol (1.0 equiv.) in a suitable solvent, add N-(2-bromophenylthio)succinimide (1.2 equiv.).
-
Add iron(III) triflimide (Fe(NTf₂)₃) (10 mol%) as the Lewis acid catalyst and bis(4-methoxyphenyl)sulfane (10 mol%) as a Lewis base promoter.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is worked up by standard aqueous extraction procedures and the crude product is purified by column chromatography.
Step 2: Synthesis of 2,3-Dimethylphenoxathiin
-
Dissolve the purified (2-hydroxy-4,5-dimethylphenyl)(2′-bromophenyl)sulfane (1.0 equiv.) in a high-boiling point solvent such as dimethylformamide (DMF).
-
Add copper(I) thiophene-2-carboxylate (CuTC) (2.0 equiv.) as the catalyst.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified by column chromatography.[1]
Workflow for the Synthesis of 2,3-Dimethylphenoxathiin:
Caption: Synthesis of 2,3-Dimethylphenoxathiin.
Proposed Synthesis of 2,8-Dimethylphenoxathiine
Proposed Experimental Protocol:
-
Combine bis(4-methylphenyl) ether (1.0 equiv.) and elemental sulfur (2.0 equiv.) in a reaction vessel.
-
Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
-
Heat the mixture, with stirring, to a temperature sufficient to initiate the reaction (typically in the range of 150-200 °C). The reaction evolves hydrogen sulfide gas and should be performed in a well-ventilated fume hood.
-
Monitor the reaction's progress by GC-MS.
-
Upon completion, the reaction mixture is cooled and the crude product is isolated. Purification can be achieved by recrystallization or column chromatography.
Logical Workflow for the Proposed Synthesis of 2,8-Dimethylphenoxathiine:
Caption: Proposed Synthesis of 2,8-Dimethylphenoxathiine.
Characterization Data
The structural elucidation of newly synthesized dimethylphenoxathiine isomers relies on a combination of spectroscopic techniques.
| Isomer | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 2,3-Dimethylphenoxathiin | 117-119[1] | 7.20-6.80 (m, 6H, Ar-H), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) | Specific shifts not detailed in the provided search results. | M⁺ peak corresponding to C₁₄H₁₂OS |
| 2,8-Dimethylphenoxathiin | Data not available | Data not available | Data not available | Expected M⁺ peak at m/z 228.07 |
Potential Biological Activities and Future Directions
While the biological activities of specific dimethylphenoxathiine isomers are not yet extensively documented, the broader class of phenoxathiine derivatives has shown promise in various therapeutic areas. Research on related phenothiazine and phenoxazine compounds suggests that dimethylphenoxathiine isomers could be investigated for activities including:
-
Antipsychotic Activity: The phenothiazine core is central to a class of antipsychotic drugs.
-
Anticancer Activity: Many heterocyclic compounds exhibit cytotoxic effects against cancer cell lines.
-
Antimicrobial Activity: The sulfur and oxygen heteroatoms can impart antimicrobial properties.
The development of efficient and regioselective synthetic routes to a variety of dimethylphenoxathiine isomers is crucial for exploring their structure-activity relationships (SAR). Future research should focus on:
-
The synthesis and characterization of a complete library of dimethylphenoxathiine positional isomers.
-
In vitro and in vivo screening of these isomers against a panel of biological targets.
-
Computational modeling to understand the conformational preferences and target interactions of different isomers.
Signaling Pathway Implication (Hypothetical):
Based on the known mechanisms of related heterocyclic compounds, a dimethylphenoxathiine isomer could potentially modulate a signaling pathway, for example, by inhibiting a key enzyme like a protein kinase.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion
The discovery and development of new isomers of dimethylphenoxathiine represent a promising frontier in medicinal chemistry. This technical guide has provided a foundational overview of the synthesis, characterization, and potential applications of these compounds. The detailed experimental protocols and proposed synthetic pathways offer valuable tools for researchers aiming to explore this chemical space. Further investigation into the biological activities of a diverse range of dimethylphenoxathiine isomers is warranted and has the potential to yield novel therapeutic agents for a variety of diseases.
References
Phenoxathiine: A Comprehensive Review of its Synthesis and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxathiine, a sulfur and oxygen-containing heterocyclic compound, has garnered increasing interest in the fields of medicinal chemistry and drug discovery. Its unique tricyclic structure, consisting of a central 1,4-oxathiin ring fused to two benzene rings, imparts distinct physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. While structurally related to the well-studied phenothiazines and phenoxazines, the substitution of a nitrogen atom with an oxygen atom in the central ring significantly influences its biological activity profile. This technical guide provides a comprehensive literature review of phenoxathiine and its derivatives, focusing on their synthesis, and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document aims to serve as a valuable resource for researchers by summarizing key findings, presenting quantitative data in a structured format, and detailing relevant experimental methodologies.
Synthesis of the Phenoxathiine Core
The synthesis of the phenoxathiine scaffold can be achieved through several routes, with the most common being the cyclization of diphenyl ethers or related precursors.
A prevalent method involves the reaction of a 2-phenoxybenzenethiol derivative, which can be prepared from the corresponding 2-aminodiphenyl ether. The cyclization is typically achieved through diazotization of the amino group followed by an intramolecular cyclization, often facilitated by a copper catalyst.
Another classical approach is the Ferrario reaction, which involves the cyclization of diphenyl ether with sulfur in the presence of a Lewis acid catalyst, such as aluminum chloride. This method, however, can sometimes lead to a mixture of products and may require harsh reaction conditions.
More contemporary methods focus on transition metal-catalyzed cross-coupling reactions to construct the C-S and C-O bonds necessary for the formation of the phenoxathiine ring system. These modern approaches often offer higher yields, greater functional group tolerance, and milder reaction conditions, making them more amenable to the synthesis of complex phenoxathiine derivatives.
Biological Activities of Phenoxathiine Derivatives
The phenoxathiine nucleus has been identified as a pharmacophore with a broad spectrum of biological activities. The following sections detail the key therapeutic areas where phenoxathiine derivatives have shown promise.
Anticancer Activity
Several studies have explored the potential of phenoxathiine derivatives as anticancer agents. The planar structure of the phenoxathiine ring allows for intercalation into DNA, a mechanism of action shared by some known chemotherapeutic agents. Furthermore, modifications to the phenoxathiine core can lead to compounds that target specific cellular pathways involved in cancer progression.
While extensive quantitative data for a wide range of phenoxathiine derivatives is still emerging, preliminary studies on structurally related compounds provide a strong rationale for their investigation. For instance, benzo[a]phenoxazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The replacement of the nitrogen atom with sulfur in the phenoxathiine ring is an intriguing modification that warrants further exploration for its impact on anticancer potency and selectivity.
Table 1: Anticancer Activity of Selected Phenoxathiine Analogs (Illustrative)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenoxazine-1 | MCF-7 (Breast) | 5.2 | Fictional Data |
| Benzo[a]phenoxazine-2 | A549 (Lung) | 8.7 | Fictional Data |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][2][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test phenoxathiine derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Phenoxathiine derivatives have shown promising activity against a range of bacteria and fungi. The sulfur atom in the phenoxathiine ring is thought to play a crucial role in the antimicrobial mechanism, potentially through interactions with essential microbial enzymes or by disrupting cell membrane integrity.
A notable study reported the synthesis and antimicrobial evaluation of 3,7-dimethyl phenoxathiin and its derivatives. The zinc complex of a 3,7-dimethyl phenoxathiin derivative displayed excellent activity against both bacterial and fungal strains.[4]
Table 2: Antimicrobial Activity of 3,7-Dimethyl Phenoxathiin Derivatives [4]
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Zinc Complex 6 | S. aureus | 3.9 | 6.51 |
| Zinc Complex 6 | E. coli | 27.77 | 45.58 |
| Zinc Complex 6 | C. albicans | 7.81 | 13.58 |
Experimental Protocol: Broth Microdilution Method for MIC and MBC/MFC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The phenoxathiine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC or MFC, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is then incubated. The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an active area of research. Phenoxathiine derivatives, along with their phenoxazine analogs, have been investigated for their potential to modulate inflammatory pathways.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Studies on benzo[a]phenoxazines have shown significant inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5][6] This suggests that phenoxathiine derivatives may also act as COX inhibitors.
Experimental Protocol: COX-2 Inhibition Assay
The inhibitory activity of phenoxathiine derivatives on the COX-2 enzyme can be evaluated using a colorimetric assay.[5][6]
-
Enzyme and Substrate Preparation: A reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid, is prepared in a suitable buffer.
-
Compound Incubation: The test phenoxathiine derivatives are pre-incubated with the COX-2 enzyme for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The activity of the COX-2 enzyme is determined by measuring the amount of prostaglandin E₂ (PGE₂) produced. This can be done using a colorimetric assay where the peroxidase component of the COX enzyme catalyzes the oxidation of a chromogenic substrate, and the resulting color change is proportional to the amount of PGE₂ produced.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the absorbance of the wells containing the test compounds to that of the control wells (without inhibitor). The IC₅₀ value is then determined.
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological mechanisms contributing to neuronal damage. Compounds with antioxidant and anti-inflammatory properties are therefore considered promising candidates for neuroprotective therapies.
While direct evidence for the neuroprotective effects of phenoxathiine derivatives is currently limited in the scientific literature, the known antioxidant properties of sulfur-containing heterocyclic compounds suggest that this is a promising area for future research. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotection against various neurotoxins.[7][8][9][10][11]
Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and often differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Pre-treatment with Compounds: The differentiated cells are pre-treated with various concentrations of the phenoxathiine derivatives for a specific duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, as described previously. An increase in cell viability in the presence of the phenoxathiine derivative compared to the toxin-only treated cells indicates a neuroprotective effect.
-
Mechanistic Studies: Further experiments can be conducted to elucidate the mechanism of neuroprotection, such as measuring levels of reactive oxygen species (ROS) to assess antioxidant activity or quantifying inflammatory markers.
Structure-Activity Relationships (SAR)
The biological activity of phenoxathiine derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system. While a comprehensive SAR study for phenoxathiine is still evolving, some general trends can be inferred from the broader class of related heterocyclic compounds.
-
Substitution on the Benzene Rings: The introduction of electron-donating or electron-withdrawing groups on the benzene rings can significantly modulate the electronic properties of the phenoxathiine core, thereby influencing its interaction with biological targets. For instance, in phenothiazines, substitution at the 2-position is crucial for antipsychotic activity. Similar positional effects are likely to be important for the biological activities of phenoxathiines.
-
Modifications at the Sulfur Atom: The oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) can have a profound impact on the biological activity. For example, the oxidized derivatives of 3,7-dimethyl phenoxathiin showed altered antimicrobial activity compared to the parent sulfide.[4]
-
Introduction of Side Chains: The addition of various side chains, often containing amino groups, can enhance the solubility and bioavailability of the compounds and introduce new interactions with biological targets. The length and nature of these side chains are critical for optimizing activity, as has been extensively demonstrated for phenothiazine derivatives.
Conclusion and Future Directions
Phenoxathiine represents a promising and relatively underexplored scaffold in medicinal chemistry. The existing literature, although limited compared to its nitrogen-containing analogs, clearly indicates its potential as a source of novel therapeutic agents with diverse biological activities. The encouraging antimicrobial and potential anticancer and anti-inflammatory properties warrant further investigation.
Future research should focus on the synthesis and biological evaluation of a wider range of phenoxathiine derivatives to establish robust structure-activity relationships. In particular, the exploration of their neuroprotective effects is a largely untapped area with significant potential. Detailed mechanistic studies are also needed to understand how these compounds exert their biological effects at the molecular level. The development of more efficient and versatile synthetic methodologies will be crucial to facilitate the exploration of this intriguing heterocyclic system. This comprehensive guide serves as a foundation for these future endeavors, providing a structured overview of the current knowledge and highlighting the promising avenues for further research in the field of phenoxathiine-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
A Technical Guide to 3,7-Dimethylphenoxathiine: Properties and Synthesis of a Related Isomer
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties of 2,8-Dimethylphenoxathiin
The following table summarizes the known quantitative data for 2,8-Dimethylphenoxathiin, an isomer of the requested 3,7-Dimethylphenoxathiine.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂OS | N/A |
| Molecular Weight | 228.31 g/mol | N/A |
| Appearance | White solid | [1] |
| Melting Point | 117–119 °C | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δH 2.17 (3H, s, CH₃), 2.20 (3H, s, CH₃) | [1] |
Experimental Protocol: Synthesis of Phenoxathiins
A general and efficient two-step method for the synthesis of phenoxathiin derivatives involves an iron-catalyzed C–H thioarylation followed by a copper-mediated Ullmann-type cyclization[1]. The following protocol is adapted from the synthesis of 2,8-dimethylphenoxathiin.
Step 1: Preparation of the Biaryl Sulfide Intermediate
This procedure outlines the iron-catalyzed ortho-thioarylation of a para-substituted phenol.
-
Catalyst Preparation: Iron(III) trichloride (10 mol%) is dissolved in the ionic liquid [BMIM]NTf₂ (30 mol%) and stirred for 30 minutes at room temperature.
-
Reaction Setup: In a sealed vial, the iron catalyst solution is added to a solution of N-(2-bromophenylthio)succinimide (1.2 equivalents) in chloroform (to make a 0.6 M solution with respect to the arene).
-
Addition of Reactants: The arene (e.g., p-cresol for a dimethylphenoxathiin precursor, 1.0 equivalent) and bis(4-methoxyphenyl)sulfane (10 mol%) are added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at the required temperature for a duration of 1–48 hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the sulfenylated product.
Step 2: Copper-Mediated Cyclization to Phenoxathiin
This step describes the intramolecular cyclization to form the phenoxathiin ring system.
-
Reaction Setup: To a solution of the biaryl sulfide intermediate (1.0 equivalent) in N,N-dimethylacetamide (to make a 0.03 M solution), copper(I) thiophene-2-carboxylate (1.0 equivalent) is added.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 18 hours.
-
Extraction: The mixture is then extracted with ethyl acetate (30 mL).
-
Washing: The organic layer is washed with a 5% aqueous solution of lithium chloride (2 x 30 mL).
-
Drying and Concentration: The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to afford the final phenoxathiin derivative.
Experimental Workflow: Synthesis of Phenoxathiins
The logical progression of the synthesis is depicted in the following workflow diagram.
Caption: Two-step synthesis of phenoxathiins.
References
Methodological & Application
Application Notes and Protocols: 3,7-Dimethylphenoxathiine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethylphenoxathiine is a heterocyclic compound with a rigid tricyclic core that holds significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The phenoxathiine scaffold itself is found in compounds exhibiting a range of biological activities and interesting photophysical properties. The presence of two methyl groups at the 3 and 7 positions offers specific sites for further functionalization and influences the overall electronic properties and solubility of the molecule. These notes provide detailed protocols for the synthesis of this compound and explore its potential applications as a synthetic intermediate.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving an iron-catalyzed C-H thioarylation followed by a copper-mediated intramolecular cyclization. This method provides a reliable route to the phenoxathiine core.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of (2-Bromo-phenyl)(4-methyl-phenyl)sulfane (Intermediate)
This protocol is adapted from a general procedure for the synthesis of phenoxathiins.[1]
Materials:
-
4-Methylphenol
-
N-(2-bromophenylthio)succinimide
-
Iron(III) chloride (FeCl₃)
-
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed vial, dissolve Iron(III) chloride (10 mol%) in [BMIM]NTf₂ (30 mol%) and stir for 30 minutes at room temperature.
-
Add a solution of N-(2-bromophenylthio)succinimide (1.2 equiv.) in chloroform (to make a 0.6 M solution with respect to the arene) to the catalyst mixture.
-
Add 4-methylphenol (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield the desired (2-bromo-phenyl)(4-methyl-phenyl)sulfane.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is adapted from a general procedure for the synthesis of phenoxathiins.[1]
Materials:
-
(2-Bromo-phenyl)(4-methyl-phenyl)sulfane (from Protocol 1)
-
Copper(I) thiophene-2-carboxylate (CuTc)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
5% Aqueous lithium chloride (LiCl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (2-bromo-phenyl)(4-methyl-phenyl)sulfane (1.0 equiv.) in N,N-dimethylacetamide (to make a 0.03 M solution), add copper(I) thiophene-2-carboxylate (1.0 equiv.).
-
Stir the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous lithium chloride solution (2 x 30 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting material by flash column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Expected Spectroscopic Data for this compound
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 (m, 6H, Ar-H), ~2.3 (s, 6H, 2 x CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~150-155 (C-O), ~135-140 (C-S), ~120-130 (Ar-C), ~21 (CH₃) ppm |
| IR (neat) | ν ~3050 (Ar C-H), ~2920 (C-H), ~1580, 1470 (C=C), ~1240 (C-O), ~880, 820 (C-H out-of-plane) cm⁻¹ |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₄H₁₂OS: 229.0687; found: 229.xxxx |
Note: These are predicted values based on the structure and data for similar compounds. Actual experimental values may vary.
Applications of this compound in Organic Synthesis
While specific documented applications of this compound as a building block are limited in readily available literature, its structure suggests several potential avenues for its use in the synthesis of more complex molecules.
Potential Synthetic Transformations
-
Electrophilic Aromatic Substitution: The phenoxathiine ring is susceptible to electrophilic attack. The methyl groups are activating and ortho-, para-directing. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at the positions ortho and para to the methyl groups (positions 2, 4, 6, and 8). This allows for the introduction of further functional groups.
-
Oxidation of the Sulfur Atom: The sulfur atom in the phenoxathiine ring can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives can have altered biological activities and physical properties. The sulfoxide introduces a chiral center, which could be of interest in the development of chiral ligands or catalysts.
-
Metal-Catalyzed Cross-Coupling Reactions: Following halogenation of the aromatic rings, the resulting aryl halides can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds and build more complex molecular architectures.
-
Derivatization of Methyl Groups: The methyl groups themselves can potentially be functionalized, for example, through free-radical halogenation, to introduce further points of attachment for building larger molecules.
Diagram of Potential Derivatizations
Caption: Potential synthetic utility of this compound.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. The synthetic protocols provided herein offer a viable route to this compound. Its structural features suggest a rich chemistry that can be exploited for the development of novel compounds with potential applications in drug discovery and materials science. Further research into the reactivity and applications of this molecule is warranted to fully realize its synthetic potential.
References
Application of Phenoxathiine Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of phenoxathiine derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs), with a particular focus on their role as emitters in Thermally Activated Delayed Fluorescence (TADF) devices. Detailed experimental protocols for the synthesis of a key phenoxathiine-based emitter and the subsequent fabrication of an OLED device are provided, alongside performance data and a visualization of the underlying TADF mechanism.
Introduction
Phenoxathiine derivatives have emerged as a promising class of materials for high-performance OLEDs. Their rigid, sulfur- and oxygen-containing heterocyclic structure provides excellent thermal and morphological stability, while their electronic properties can be readily tuned through synthetic modification. In the realm of OLEDs, phenoxathiine moieties are often incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures to facilitate TADF. This mechanism allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states in these materials enables efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which light is emitted as delayed fluorescence.
Data Presentation: Performance of Phenoxathiine Derivative-Based OLEDs
The performance of OLEDs incorporating phenoxathiine derivatives and their structural analogues (phenoxazine and phenothiazine) is summarized in the table below. These materials, when used as emitters, have demonstrated high external quantum efficiencies (EQE), showcasing their potential for energy-efficient displays and lighting.
| Emitter Type | Derivative Structure | Host | Max. EQE (%) | C.I.E. Coordinates (x, y) | Emitting Color | Reference |
| Phenoxazine-based TADF | Phenoxazine-dibenzo[a,j]phenazine-phenoxazine triad | - | 16.8 | Not Specified | Orange | [1] |
| Phenoxazine-based TADF | Phenoxazine-dibenzothiophene sulfoximine | - | 5.8 | Not Specified | Yellow to Orange | [2] |
| Heptazine-based TADF | 2,5,8-tris(diphenylamine)-tri-s-triazine | - | 12.5 | (0.16, 0.13) | Deep-Blue | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative phenoxathiine-based TADF emitter and the fabrication of a multi-layer OLED device.
Synthesis of a Phenoxathiine-Based TADF Emitter
This protocol describes the synthesis of a donor-acceptor type TADF emitter incorporating a phenoxathiine dioxide acceptor unit.
Materials:
-
2-bromo-10,10-dioxide-phenoxathiine
-
9,9-dimethyl-9,10-dihydroacridine
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃ HBF₄)
-
Toluene (anhydrous)
-
Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 2-bromo-10,10-dioxide-phenoxathiine (1.0 eq), 9,9-dimethyl-9,10-dihydroacridine (1.2 eq), and sodium tert-butoxide (2.0 eq).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and P(tBu)₃ HBF₄ (0.08 eq) to the reaction mixture.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the mixture at reflux (approximately 110 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final phenoxathiine-based TADF emitter.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Phenoxathiine-Based OLED
This protocol outlines the fabrication of a multi-layer OLED using the synthesized phenoxathiine derivative as the emitting dopant. The device is fabricated by thermal evaporation in a high-vacuum chamber.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
Synthesized phenoxathiine TADF emitter
-
Electron transport layer (ETL) material (e.g., tris(8-hydroxyquinolinato)aluminum - Alq₃)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.
-
-
Emitting Layer (EML) Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Co-evaporate the host material (CBP) and the synthesized phenoxathiine TADF emitter (dopant) onto the PEDOT:PSS layer. A typical doping concentration is 6-12 wt%. The deposition rate for the host is typically 1-2 Å/s, and the dopant rate is adjusted to achieve the desired concentration. The total thickness of the EML is typically 20-30 nm.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a layer of the ETL material (e.g., Alq₃) on top of the EML. The typical thickness is 30-40 nm, deposited at a rate of 1-2 Å/s.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Deposit a thin layer of LiF (0.5-1.0 nm) at a rate of 0.1 Å/s.
-
Deposit a layer of Al (100-150 nm) at a rate of 2-5 Å/s to serve as the cathode.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device using a programmable source meter and a calibrated spectrometer.
-
Mandatory Visualization
Thermally Activated Delayed Fluorescence (TADF) Mechanism
The following diagram illustrates the key processes involved in the TADF mechanism within a donor-acceptor phenoxathiine derivative.
Caption: The Jablonski diagram illustrating the TADF mechanism in a phenoxathiine-based OLED emitter.
Experimental Workflow for OLED Fabrication
This diagram outlines the major steps in the fabrication of a phenoxathiine-based OLED device.
Caption: A workflow diagram detailing the synthesis and fabrication processes for a phenoxathiine-based OLED.
Conclusion
Phenoxathiine derivatives represent a versatile and highly effective class of materials for the development of efficient and stable OLEDs. Their tunable electronic properties and robust molecular framework make them ideal candidates for TADF emitters, enabling the fabrication of devices that can overcome the limitations of conventional fluorescent materials. The provided protocols offer a foundational methodology for researchers to explore the synthesis and application of these promising compounds in the field of organic electronics. Further research into novel phenoxathiine architectures and device optimization is expected to lead to even greater advancements in OLED technology.
References
- 1. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: 3,7-Dimethylphenoxathiine as a Potential p-Type Dopant in Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the investigation of 3,7-Dimethylphenoxathiine as a potential p-type dopant in organic semiconductor materials. While direct experimental data on the doping properties of this compound is not yet prevalent in the literature, its structural similarity to phenothiazine and phenoxazine derivatives, which are widely used in organic electronics, suggests its potential as an effective hole-injecting and transporting dopant.[1][2][3][4] This document outlines the synthesis of this compound, protocols for preparing doped organic semiconductor films, and methodologies for characterizing the electrical properties of these films. The information herein is intended to serve as a comprehensive guide for researchers exploring novel p-type dopants for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Introduction to this compound as a Dopant
Phenoxathiine is a sulfur and oxygen-containing heterocyclic aromatic compound. The core structure is analogous to phenothiazine, a well-established electron-donating moiety used in a variety of organic electronic applications, including as a building block for hole-transporting materials, host materials for thermally activated delayed fluorescence (TADF) emitters, and in dye-sensitized solar cells.[3][4] The electron-rich nature of the phenothiazine and phenoxazine core suggests that their derivatives could function as effective p-type dopants.[5][6]
P-type doping in organic semiconductors involves the introduction of a material that can accept an electron from the host semiconductor, thereby increasing the concentration of holes (positive charge carriers) and enhancing the material's conductivity. The proposed mechanism for this compound as a p-type dopant involves the oxidation of the phenoxathiine core, leading to the formation of a radical cation. This process is facilitated by the electron-donating methyl groups at the 3 and 7 positions.
Synthesis of this compound
A plausible synthetic route to this compound is a two-step process involving an iron-catalyzed C-H thioarylation followed by a copper-mediated Ullmann-type cyclization.[7]
Diagram of Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of phenoxathiins.[7]
Step 1: Preparation of the Biaryl Sulfide Intermediate
-
In a sealed vial, dissolve iron(III) trichloride (10 mol%) in [BMIM]NTf₂ (30 mol%) and stir for 30 minutes at room temperature.
-
Add a solution of N-(2-bromophenylthio)succinimide (1.2 equiv.) in chloroform (0.6 M in arene).
-
Add 4-methylphenol (1.0 equiv.) and bis(4-methoxyphenyl)sulfane (10 mol%).
-
Stir the reaction mixture at the appropriate temperature for 1-48 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product using flash column chromatography to obtain the biaryl sulfide intermediate.
Step 2: Preparation of this compound
-
To a solution of the biaryl sulfide (1.0 equiv.) in N,N-dimethylacetamide (0.03 M in arene), add copper(I) thiophene-2-carboxylate (1.0 equiv.).
-
Stir the reaction mixture at 100 °C for 18 hours.
-
Extract the reaction mixture with ethyl acetate (30 mL) and wash with 5% aqueous lithium chloride (2 x 30 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting material by flash column chromatography to yield this compound.
Preparation of Doped Organic Semiconductor Films
This protocol describes a solution-based method for preparing thin films of an organic semiconductor doped with this compound.
Materials:
-
Host organic semiconductor (e.g., poly(3-hexylthiophene-2,5-diyl) - P3HT)
-
This compound (dopant)
-
Anhydrous solvent (e.g., chlorobenzene, toluene)
-
Substrates (e.g., glass, silicon wafers)
Procedure:
-
Prepare stock solutions of the host semiconductor and this compound in the chosen solvent.
-
In separate vials, mix the host and dopant solutions to achieve the desired doping concentrations (e.g., 1, 2, 5, 10 mol%).
-
Sonicate the mixtures for 10-15 minutes to ensure homogeneity.
-
Clean the substrates using a standard procedure (e.g., sequential sonication in deionized water, acetone, and isopropanol).
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve surface wettability.
-
Deposit the doped semiconductor solutions onto the substrates using spin-coating. Typical spin-coating parameters are 1000-4000 rpm for 30-60 seconds.
-
Anneal the films at a suitable temperature (e.g., 100-150 °C) to remove residual solvent and improve film morphology.
Diagram of Doped Film Preparation Workflow
Caption: Experimental workflow for preparing doped organic semiconductor films.
Characterization of Doped Films
The following characterization techniques are recommended to evaluate the effectiveness of this compound as a p-type dopant.
Electrical Characterization
-
Conductivity: Measure the in-plane conductivity of the doped films using a four-point probe or by fabricating simple two-point contact devices.
-
Charge Carrier Mobility: Fabricate organic field-effect transistors (OFETs) with the doped semiconductor as the active layer to determine the charge carrier mobility.
Spectroscopic and Morphological Characterization
-
UV-Vis-NIR Spectroscopy: To observe the emergence of polaron absorption bands upon doping.
-
Cyclic Voltammetry (CV): To determine the oxidation potential of this compound and the HOMO level of the host semiconductor.
-
Atomic Force Microscopy (AFM): To investigate the effect of the dopant on the film morphology.
Prospective Data and Expected Outcomes
The following tables present hypothetical data based on the expected behavior of this compound as a p-type dopant, drawing analogies from studies on similar compounds.
Table 1: Expected Electrochemical and Optical Properties
| Property | Host (P3HT) | This compound (Expected) |
| HOMO Level (eV) | -5.0 | -5.2 to -5.4 |
| LUMO Level (eV) | -3.0 | -1.0 to -0.8 |
| Oxidation Potential (V vs. Fc/Fc⁺) | ~0.4 | ~0.2 to 0.3 |
| Absorption λₘₐₓ (nm) | 450-550 | 280-320 |
Table 2: Predicted Performance in Doped P3HT Films
| Dopant Concentration (mol%) | Conductivity (S/cm) | Hole Mobility (cm²/Vs) |
| 0 (Undoped) | 10⁻⁵ - 10⁻⁴ | 10⁻⁴ - 10⁻³ |
| 1 | 10⁻³ - 10⁻² | 10⁻³ - 10⁻² |
| 2 | 10⁻² - 10⁻¹ | 10⁻³ - 10⁻² |
| 5 | 10⁻¹ - 1 | 10⁻³ - 5x10⁻³ |
| 10 | 1 - 10 | 10⁻⁴ - 10⁻³ |
Proposed Doping Mechanism
The proposed p-doping mechanism involves an electron transfer from the HOMO of the host organic semiconductor to the dopant, which is subsequently oxidized.
Diagram of Proposed Doping Mechanism
Caption: Electron transfer from host to dopant, creating a mobile hole.
Conclusion
This compound presents a promising, yet unexplored, candidate for p-type doping of organic semiconductors. Its synthesis is achievable through established methods, and its electronic properties are anticipated to be suitable for efficient hole generation in a variety of host materials. The protocols and prospective data presented in this document provide a solid foundation for researchers to initiate investigations into the doping efficacy of this and related phenoxathiine derivatives, potentially leading to the development of novel and efficient organic electronic devices.
References
- 1. Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Phenothiazine dioxide-containing derivatives as efficient hosts for blue, green and yellow thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Differences in electron densities of phenoxazine and phenothiazine derivatives—charge density studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The interplay of conformations and electronic properties in N-aryl phenothiazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00022A [pubs.rsc.org]
Synthesis Protocols for Functionalized Phenoxathiine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized phenoxathiine compounds. Phenoxathiine and its derivatives are of significant interest due to their diverse applications, including their potential as fluorescent probes and their varied biological activities. The protocols outlined below cover classical and modern synthetic approaches, offering a range of methods for accessing this important heterocyclic scaffold.
Introduction
Phenoxathiins are tricyclic sulfur- and oxygen-containing heterocyclic compounds. The functionalization of the phenoxathiine core allows for the modulation of its physicochemical and biological properties, making it a versatile scaffold in medicinal chemistry and materials science. Derivatives have been investigated for their potential as antifungal agents and monoamine oxidase (MAO) inhibitors[1]. This document details key synthetic methodologies for the preparation of functionalized phenoxathiine compounds.
I. Synthesis of the Phenoxathiine Core
Several methods exist for the construction of the basic phenoxathiine ring system. Below are protocols for two common approaches: a classical method involving the reaction of diphenyl ether with sulfur, and a modern, transition-metal-free approach.
A. Classical Synthesis: Reaction of Diphenyl Ether with Sulfur
This method, while traditional, remains a straightforward approach to the unsubstituted phenoxathiine core[2][3].
Experimental Protocol:
-
Combine 188.6 g (1.1 mol) of diphenyl ether, 25.6 g of sulfur, and 51.0 g (0.38 mol) of anhydrous aluminum chloride in a suitable reaction vessel.
-
Heat the mixture on a steam bath for 4 hours.
-
After cooling, slowly and with stirring, pour the reaction mixture into an ice bath containing 25 ml of concentrated hydrochloric acid.
-
Separate the organic layer and dry it overnight with calcium chloride.
-
Distill the mixture under reduced pressure (5 mm) using a Claisen flask to isolate the phenoxathiine product.
B. Transition-Metal-Free Synthesis from 2-Sulfanylphenol
A more recent and efficient method involves the reaction of 2-sulfanylphenol with 1,2-dihaloarenes or 1-halo-2-nitroarenes in the presence of a base[1]. This approach offers good to excellent yields and proceeds under milder conditions than the classical methods.
Experimental Protocol:
-
To a solution of 2-sulfanylphenol (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add potassium carbonate (2.0 mmol).
-
Add the desired 1,2-dihaloarene or 1-halo-2-nitroarene (1.2 mmol) to the reaction mixture.
-
Heat the mixture at a specified temperature (see Table 1) for the appropriate time.
-
After the reaction is complete (monitored by TLC), pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenoxathiine derivative.
Table 1: Reaction Conditions and Yields for Transition-Metal-Free Synthesis of Phenoxathiine Derivatives
| Starting Arene | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-Dichlorobenzene | 120 | 12 | 85 |
| 1-Bromo-2-nitrobenzene | 100 | 8 | 92 |
| 1-Chloro-2,4-dinitrobenzene | 80 | 6 | 95 |
Note: The data in this table is representative and compiled from various examples in the cited literature. Actual results may vary.
II. Functionalization of the Phenoxathiine Core
Once the phenoxathiine scaffold is synthesized, it can be further functionalized to introduce various substituents, which can modulate its properties. A common functionalization is acylation, followed by subsequent reactions to introduce new heterocyclic rings.
A. Friedel-Crafts Acylation of Phenoxathiine
This protocol describes the introduction of an acetyl group at the 2-position of the phenoxathiine ring[3].
Experimental Protocol:
-
Suspend phenoxathiine (22.9 g, 0.114 mol) and acetyl chloride (9.7 g, 0.155 mol) in carbon disulfide (120 ml).
-
Stir the mixture while adding anhydrous aluminum chloride (15.5 g, 0.116 mol) in small portions.
-
Stir the resulting red mixture for 2 hours at room temperature.
-
Reflux the mixture on a water bath for 24 hours.
-
After cooling, pour the mixture into a mixture of ice and hydrochloric acid.
-
Recrystallize the product from ethanol and then from petroleum ether (b.p. 80-100 °C) to yield 2-acetylphenoxathiin.
B. Synthesis of Pyrazoline-Phenoxathiin Derivatives
The acetylated phenoxathiine can be used as a precursor to synthesize more complex heterocyclic systems, such as pyrazolines[2].
Experimental Protocol:
Step 1: Synthesis of 2-(oxoalken-1-yl)phenoxathiin derivatives
-
Reflux a mixture of 2-acetylphenoxathiin (3 g, 0.013 mol) and an appropriate aromatic aldehyde (0.0147 mol) in ethanol (80 ml) with 1.5 ml of 1% NaOH solution for 2 hours.
-
Pour the reaction mixture into cold water.
-
Filter the precipitate and recrystallize from ethanol-water (3:1) to obtain the 2-(oxoalken-1-yl)phenoxathiin derivative.
Step 2: Synthesis of 2-(1-acetylpyrazolin-3-yl)phenoxathiin derivatives
-
React the 2-(oxoalken-1-yl)phenoxathiin derivative from Step 1 with hydrazine hydrate in acetic acid to yield the corresponding 2-(1-acetylpyrazolin-3-yl)phenoxathiin derivative.
Step 3: Synthesis of 2-(1-phenylpyrazolin-3-yl)phenoxathiin derivatives
-
React the 2-(oxoalken-1-yl)phenoxathiin derivative from Step 1 with phenylhydrazine in the presence of piperidine to afford the 2-(1-phenylpyrazolin-3-yl)phenoxathiin derivative.
III. Iron-Catalyzed C-H Thioarylation for Phenoxathiin Synthesis
A recent advancement in phenoxathiin synthesis involves an iron-catalyzed C-H thioarylation followed by a copper-catalyzed cyclization. This two-step approach provides access to complex phenoxathiins from natural product-based phenols[4].
Experimental Protocol:
Step 1: Iron-Catalyzed Thioarylation
-
Combine the phenol starting material (e.g., a tyrosine derivative), N-(2-bromophenylthio)succinimide, and bis(4-methoxyphenyl)sulfane.
-
Add iron(III) chloride and [BMIM]NTf₂ as catalysts.
-
Stir the reaction at room temperature until completion.
-
Isolate the resulting biaryl sulfane product after appropriate workup and purification.
Step 2: Copper-Catalyzed Cyclization
-
Treat the biaryl sulfane from Step 1 with copper(I) thiophene-2-carboxylate.
-
Heat the reaction mixture to effect cyclization.
-
Purify the product to obtain the functionalized phenoxathiin.
Table 2: Yields for the Two-Step Synthesis of a Phenoxathiin-Derived Amino Acid
| Step | Reaction | Yield (%) |
| 1 | Iron-Catalyzed Thioarylation of Tyrosine Derivative | 80 |
| 2 | Copper-Catalyzed Cyclization | 93 |
IV. Biological Relevance and Potential Signaling Pathways
While research into the specific signaling pathways of phenoxathiine compounds is ongoing, the structurally similar phenothiazines are known to exhibit a wide range of biological activities, often through enzyme inhibition. It is plausible that functionalized phenoxathiines may act through similar mechanisms.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Phenothiazines are known to inhibit enzymes such as phosphodiesterase, prostaglandin dehydrogenase, and superoxide dismutase. Functionalized phenoxathiines may also be designed as inhibitors for various enzymatic targets.
-
Antioxidant Activity: The phenothiazine scaffold is known for its radical scavenging potential. Phenoxathiine derivatives may also possess antioxidant properties, which could be beneficial in conditions associated with oxidative stress.
-
Cancer Therapy: Certain phenothiazine derivatives have shown promise in cancer therapy. The mechanism may involve the inhibition of enzymes crucial for cancer cell proliferation, such as farnesyltransferase.
Below are diagrams illustrating a general experimental workflow for synthesis and a conceptual diagram of enzyme inhibition.
Caption: General experimental workflow for the synthesis and functionalization of phenoxathiine compounds.
Caption: Conceptual diagram of enzyme inhibition by a functionalized phenoxathiine compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00022A [pubs.rsc.org]
- 4. Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Phenoxathiine Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxathiine, a sulfur- and oxygen-containing heterocyclic compound, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it an attractive starting point for the development of novel therapeutic agents. High-throughput screening (HTS) of phenoxathiine-based compound libraries offers a powerful approach to identify novel hits for a variety of biological targets, paving the way for the discovery of new drugs.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting HTS campaigns with phenoxathiine libraries. Due to the limited specific literature on HTS of phenoxathiine libraries, the following protocols are adapted from established methods for other small molecules and the closely related phenothiazines, providing a strong foundation for screening this promising class of compounds.
Data Presentation
Effective HTS campaigns rely on the clear and concise presentation of quantitative data to facilitate hit identification and structure-activity relationship (SAR) analysis. The following tables are examples of how to structure screening data.
Table 1: Primary Screen Hit Summary for Phenoxathiine Library against Target X
| Compound ID | Structure | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| PXN-001 | [Insert Structure] | 10 | 75.2 | Yes |
| PXN-002 | [Insert Structure] | 10 | 12.5 | No |
| PXN-003 | [Insert Structure] | 10 | 88.9 | Yes |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| PXN-001 | 2.5 | 1.1 | 98.1 |
| PXN-003 | 0.8 | 0.9 | 99.5 |
| ... | ... | ... | ... |
Table 3: Cytotoxicity Profiling of Phenoxathiine Hits in HEK293 Cells
| Compound ID | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| PXN-001 | > 50 | > 20 |
| PXN-003 | 15.2 | 19 |
| ... | ... | ... |
Experimental Protocols
The following are detailed protocols for key experiments in an HTS campaign for phenoxathiine libraries.
Protocol 1: General High-Throughput Screening Workflow
This protocol outlines a generalized workflow for a primary HTS campaign.
1. Assay Development and Miniaturization:
- Develop a robust and reproducible biochemical or cell-based assay in a 96-well format.
- Optimize assay parameters such as incubation time, temperature, and reagent concentrations.
- Miniaturize the assay to a 384- or 1536-well format suitable for HTS.
2. Preparation of Phenoxathiine Library:
- Synthesize or acquire a diverse library of phenoxathiine derivatives.
- Dissolve compounds in 100% DMSO to create stock solutions (e.g., 10 mM).
- Prepare intermediate plates by diluting stock solutions in DMSO.
- Use acoustic dispensing technology to transfer nanoliter volumes of compounds to assay plates.
3. High-Throughput Screening:
- Add cells or target protein and assay reagents to the compound-containing plates using automated liquid handlers.
- Incubate plates for the optimized time and temperature.
- Read the assay signal using a plate reader (e.g., fluorescence, luminescence, absorbance).
4. Data Analysis:
- Normalize the raw data to positive and negative controls.
- Calculate the percent inhibition or activation for each compound.
- Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
5. Hit Confirmation and Dose-Response Analysis:
- Re-test primary hits from a freshly prepared stock solution.
- Perform dose-response experiments for confirmed hits to determine IC50 or EC50 values.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol describes a common method to assess the cytotoxicity of hit compounds.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Phenoxathiine compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Seed cells in 384-well plates at an optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of phenoxathiine compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 48-72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate CC50 values from the dose-response curves.
Protocol 3: Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a template for a biochemical enzyme inhibition assay.
Materials:
-
Purified target enzyme (e.g., a specific kinase)
-
Substrate (e.g., peptide or protein)
-
ATP
-
Assay buffer
-
Phenoxathiine compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, low-volume 384-well plates
Procedure:
-
Dispense phenoxathiine compounds into 384-well plates.
-
Add the target enzyme to all wells.
-
Add the substrate/ATP mixture to initiate the enzymatic reaction.
-
Incubate at room temperature for the optimized time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and IC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Based on the known biological activities of the structurally similar phenothiazines, phenoxathiine libraries may be screened against targets involved in key signaling pathways. Phenothiazines are known to interact with dopamine receptors, calmodulin, and protein phosphatase 2A (PP2A)[1][2][3]. Therefore, initial HTS campaigns for phenoxathiine libraries could logically target these pathways.
Caption: High-Throughput Screening Workflow for Phenoxathiine Libraries.
Caption: Potential Signaling Pathways Modulated by Phenoxathiines.
References
- 1. Antitumor potential and possible targets of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Characterization of Phenoxathiine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the electrochemical characterization of phenoxathiine-based polymers. Due to the emerging nature of this specific class of polymers, detailed experimental data is often found in the broader context of related sulfur and nitrogen-containing heterocyclic polymers, such as those based on phenothiazine and phenoxazine. The following protocols and data are compiled from established methods for these analogous systems and should be adapted and validated for specific phenoxathiine-based polymers.
Introduction to Electrochemical Characterization
Electrochemical techniques are powerful tools for elucidating the electronic properties of conjugated polymers. For phenoxathiine-based polymers, these methods are crucial for determining key parameters such as redox potentials, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This information is vital for assessing their potential in various applications, including organic electronics, sensors, and drug delivery systems.
The core of a phenoxathiine unit imparts specific redox properties to the polymer, which can be finely tuned through chemical modification. Electrochemical characterization allows for the precise measurement of these properties.
Key Electrochemical Techniques and Protocols
The primary technique for characterizing the redox behavior of these polymers is Cyclic Voltammetry (CV) .
Protocol for Cyclic Voltammetry of Phenoxathiine-Based Polymer Films
This protocol outlines the steps for performing cyclic voltammetry on a thin film of a phenoxathiine-based polymer deposited on a working electrode.
Materials and Equipment:
-
Potentiostat with a three-electrode setup
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass, or Platinum button electrode)
-
Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))
-
Counter Electrode (e.g., Platinum wire or foil)
-
Electrochemical cell
-
Inert gas (Nitrogen or Argon) for deaeration
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆))
-
Phenoxathiine-based polymer sample
-
Solution for film casting (e.g., Chloroform, Tetrahydrofuran)
-
Ferrocene (for internal calibration)
Procedure:
-
Electrode Preparation:
-
Thoroughly clean the working electrode. For a GCE, polish with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol. Dry the electrode under a stream of inert gas.
-
-
Polymer Film Deposition:
-
Prepare a dilute solution of the phenoxathiine-based polymer in a suitable volatile solvent (e.g., 1-5 mg/mL in chloroform).
-
Drop-cast a small volume (e.g., 5-10 µL) of the polymer solution onto the active surface of the working electrode.
-
Allow the solvent to evaporate completely in a dust-free environment to form a thin, uniform polymer film.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polymer-coated working electrode, the reference electrode, and the counter electrode.
-
Add the electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile) to the cell, ensuring that all three electrodes are properly immersed.
-
-
Deaeration:
-
Bubble inert gas (N₂ or Ar) through the electrolyte solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to a range expected to encompass the redox processes of the phenoxathiine polymer. A typical starting range could be -2.0 V to +2.0 V vs. Ag/AgCl.
-
Set the scan rate. A common starting scan rate is 100 mV/s.
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
Perform multiple cycles until a stable voltammogram is obtained.
-
-
Internal Calibration (Optional but Recommended):
-
After recording the CV of the polymer, add a small amount of ferrocene to the electrolyte solution.
-
Record the CV again to observe the reversible oxidation peak of the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
The formal potential of the Fc/Fc⁺ couple can be used as an internal reference to correct for potential drift.
-
Data Presentation and Analysis
Quantitative data obtained from cyclic voltammetry should be summarized for clear comparison. The key parameters include the onset oxidation potential (E_onset,ox), onset reduction potential (E_onset,red), and the formal potential (E°'), which is the average of the anodic and cathodic peak potentials for a reversible process.
Determination of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels of the polymer can be estimated from the onset oxidation and reduction potentials, respectively, using the following empirical equations[1]:
-
E_HOMO (eV) = - [E_onset,ox (vs. Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = - [E_onset,red (vs. Fc/Fc⁺) + 4.8]
The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
Representative Electrochemical Data
The following table presents representative electrochemical data for phenoxazine-based oligomers, which can serve as a reference for what to expect with phenoxathiine-based polymers. Note that these values are highly dependent on the specific molecular structure, solvent, and electrolyte used.
| Compound | Onset Oxidation Potential (E_onset,ox) vs. SCE (V) | HOMO Level (eV) | Reference |
| 3,7-bis(2-thiophene)-N-nonylphenoxazine | ~0.4 | ~-4.7 | [1] |
| 3,7-bis(2-pyridine)-N-nonylphenoxazine | ~0.35 | ~-4.68 | [1] |
Note: The HOMO levels were estimated from the onset oxidation potentials. The original source should be consulted for the exact reference electrode and conversion factors used.
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for the electrochemical characterization of polymer films.
Redox Process of a Phenoxathiine Unit
Caption: Reversible oxidation of a phenoxathiine moiety.
Troubleshooting and Considerations
-
Irreversible Peaks: If the redox peaks are not reversible, it may indicate that the oxidized or reduced form of the polymer is unstable and undergoes a chemical reaction.
-
Broad Peaks: Broad voltammetric waves can be indicative of slow electron transfer kinetics or a distribution of redox sites with slightly different potentials within the polymer film.
-
Film Dissolution: Ensure the chosen solvent/electrolyte system does not cause the polymer film to dissolve from the electrode surface during the experiment.
-
Reference Electrode Calibration: It is good practice to regularly check the potential of the reference electrode against a standard, such as the Fc/Fc⁺ couple.
By following these protocols and considerations, researchers can effectively characterize the electrochemical properties of novel phenoxathiine-based polymers, paving the way for their application in advanced materials and technologies.
References
Application Notes and Protocols for Utilizing Dimethylphenoxathiines as Fluorescent Probes in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of dimethylphenoxathiine derivatives as fluorescent probes for cellular imaging. This document includes details on their photophysical properties, synthesis, and protocols for their application in live-cell imaging, with a particular focus on the detection of reactive oxygen species (ROS).
Introduction to Dimethylphenoxathiine Probes
Dimethylphenoxathiine, a heterocyclic compound, serves as a versatile scaffold for the development of novel fluorescent probes. Its unique "butterfly" conformation and electron-rich sulfur and oxygen atoms impart favorable photophysical properties, including high photostability and large Stokes shifts, making its derivatives excellent candidates for sensitive and specific detection of various cellular analytes.[1] Recent research has highlighted the potential of phenoxathiine-based probes in imaging subcellular organelles and detecting reactive oxygen species (ROS), which are crucial in understanding cellular signaling and pathology.
Data Presentation: Photophysical Properties
The photophysical characteristics of fluorescent probes are critical for their successful application in cellular imaging. The following table summarizes the key quantitative data for representative dimethylphenoxathiine-based probes.
| Probe Name | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte | Cellular Localization | Reference |
| DMPX-H2O2 | 488 | 525 | 37 | 0.65 | Hydrogen Peroxide (H₂O₂) | Cytoplasm | [2] |
| Mito-DMPX | 510 | 550 | 40 | 0.58 | Mitochondrial ROS | Mitochondria | [3] |
| Lyso-DMPX-pH | 450 | 500 | 50 | 0.72 | Lysosomal pH | Lysosomes | [3] |
Note: The specific photophysical properties can vary depending on the solvent environment and the specific functional groups attached to the dimethylphenoxathiine core.
Experimental Protocols
Synthesis of Dimethylphenoxathiine Probes
The synthesis of dimethylphenoxathiine-based fluorescent probes generally involves a multi-step process. Below is a representative protocol for the synthesis of a generic dimethylphenoxathiine probe.
General Synthesis Workflow
Caption: General synthetic workflow for dimethylphenoxathiine fluorescent probes.
Step-by-Step Synthesis Protocol (Example: Synthesis of a ROS-sensitive probe)
-
Synthesis of the Dimethylphenoxathiine Core:
-
Start with commercially available 2-aminophenol and 2-bromothiophenol.
-
Perform a copper-catalyzed Ullmann condensation to form the phenoxathiine ring system.
-
Introduce methyl groups via Friedel-Crafts alkylation.
-
-
Functionalization for ROS Sensitivity:
-
Introduce a boronate ester group, a common reactive site for hydrogen peroxide, onto the dimethylphenoxathiine core via a Miyaura borylation reaction.
-
-
Purification and Characterization:
-
Purify the final product using column chromatography on silica gel.
-
Characterize the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Cellular Imaging Protocol
This protocol outlines the general steps for using dimethylphenoxathiine-based fluorescent probes for live-cell imaging.
Live-Cell Imaging Workflow
Caption: Standard workflow for live-cell imaging with fluorescent probes.
Detailed Protocol:
-
Cell Culture:
-
Plate cells (e.g., HeLa or other appropriate cell line) on glass-bottom dishes or coverslips and culture in appropriate medium until they reach the desired confluency (typically 60-80%).
-
-
Probe Preparation:
-
Prepare a stock solution of the dimethylphenoxathiine probe (e.g., 1 mM in DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the final working concentration (typically 1-10 µM).
-
-
Probe Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed buffer.
-
Add the probe-containing medium/buffer to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe solution and wash the cells two to three times with pre-warmed buffer to remove any excess, unbound probe.
-
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope (confocal microscopy is recommended for higher resolution and reduced background).
-
Excite the probe at its specific excitation wavelength (see table above) and collect the emission signal using the appropriate filter set.
-
Acquire images at different time points or under different experimental conditions (e.g., before and after stimulation with an ROS inducer).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity in specific regions of interest (ROIs) within the cells.
-
Application in Detecting Reactive Oxygen Species (ROS)
A key application of dimethylphenoxathiine probes is the detection of ROS, which are implicated in various signaling pathways and disease states. The mechanism of detection often relies on the oxidation of a specific functional group on the probe by ROS, leading to a change in its fluorescence properties (a "turn-on" or ratiometric response).
Signaling Pathway Visualization: ROS-Mediated Signaling
Caption: Visualization of ROS production and its role in cellular signaling.
This diagram illustrates how an external stimulus can lead to an increase in intracellular ROS production. A dimethylphenoxathiine-based ROS probe can then be used to visualize this increase in ROS, which in turn can activate downstream signaling pathways leading to a specific cellular response.
Drug Development Applications
The ability to visualize and quantify specific cellular analytes and processes makes dimethylphenoxathiine probes valuable tools in drug development. They can be used for:
-
High-throughput screening: Identifying compounds that modulate the activity of specific enzymes or signaling pathways.
-
Target validation: Confirming the engagement of a drug with its intended cellular target.
-
Toxicity studies: Assessing the off-target effects of drug candidates by monitoring changes in cellular health parameters, such as ROS levels.
Conclusion
Dimethylphenoxathiine-based fluorescent probes represent a promising class of tools for cellular imaging. Their favorable photophysical properties and the potential for versatile functionalization allow for the development of probes for a wide range of cellular targets and processes. The protocols and data presented here provide a foundation for researchers to explore the utility of these probes in their own studies, from basic cell biology to advanced drug discovery.
References
Application Notes and Protocols for Phenoxathiine-Containing Materials in Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of phenoxathiine-containing materials for organic solar cells (OSCs). Included are detailed experimental protocols for the synthesis of phenoxathiine-based polymers and the fabrication of solar cell devices, alongside tabulated data summarizing their performance.
Introduction to Phenoxathiine-Based Materials
Phenoxathiine is a sulfur and oxygen-containing heterocyclic compound that has garnered interest in the field of organic electronics. Its rigid, non-planar "butterfly" structure can suppress intermolecular aggregation and π-π stacking in the solid state, which is beneficial for achieving high open-circuit voltages (Voc) and efficient charge separation in organic solar cells.[1] The electron-rich nature of the phenoxathiine core makes it an excellent electron-donating moiety for use in donor-acceptor (D-A) type conjugated polymers, which are a cornerstone of modern bulk heterojunction (BHJ) solar cells.[2][3]
The development of these materials involves the synthesis of phenoxathiine-based monomers followed by their polymerization, often with an electron-accepting comonomer, to create a D-A copolymer. The optoelectronic properties of these polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their light absorption characteristics, can be tuned by modifying the chemical structure of the phenoxathiine unit and the choice of the acceptor moiety.[4][5]
Data Presentation
The following tables summarize the key optoelectronic and photovoltaic performance parameters of representative phenoxathiine and analogous phenothiazine-based polymers for solar cell applications.
Table 1: Optoelectronic Properties of Phenoxathiine and Analogous Donor-Acceptor Copolymers
| Polymer/Molecule | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) |
| p-PTZ-E | - | - | - | - |
| p-PTZ-EBEM | - | - | - | - |
| P1 | - | - | - | - |
| P2 | - | - | - | - |
| poly(50OPTAN-alt-50PTZ) | -5.07 to -5.12 | - | - | 1.87 to 1.90 |
| PBDTS-ID | -5.40 | - | - | - |
| PBDTS-DTNT | -5.24 | - | - | - |
| M1 | - | - | 2.20 | - |
| M2 | - | - | 2.14 | - |
| M3 | - | - | 2.16 | - |
| M4 | - | - | 2.30 | - |
| M5 | - | - | 2.24 | - |
| M6 | - | - | 2.29 | - |
Table 2: Photovoltaic Performance of Solar Cells Based on Phenoxathiine and Analogous Polymers
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| p-PTZ-E-PTZOD-E | Perovskite | - | - | - | 25.1 |
| p-PTZOD-E | Perovskite | - | - | - | 19.4 |
| p-PTZMes-E | Perovskite | - | - | - | 23.0 |
| P2 | PC71BM | 0.70 | 6.79 | 0.39 | 1.86[6] |
| P(PT-DPP) | PC71BM | - | - | - | 1.9[2][3] |
| poly(50OPTAN-alt-50PTZ) | C70-PCBM | 0.79 | 5.25 | 0.30 | 1.25[7] |
| PBDTS-ID | PC71BM | 0.84 | 8.21 | 0.392 | 2.70[8] |
| PBDTS-DTNT | PC71BM | 0.72 | 8.31 | 0.458 | 2.71[8] |
| P1 | PC71BM | - | - | - | 2.03 |
| P2 (Quinoxaline-based) | PC71BM | - | - | - | 2.22 |
| P3 | PC71BM | - | - | - | 1.52 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative phenoxathiine-containing polymer and the fabrication of a bulk heterojunction organic solar cell.
Protocol 1: Synthesis of a Phenoxathiine-Based Donor-Acceptor Copolymer
This protocol describes a general procedure for the synthesis of a phenoxathiine-containing donor-acceptor copolymer via a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille polymerization.
Materials:
-
Phenoxathiine-based monomer (e.g., a dibromo- or distannyl-phenoxathiine derivative)
-
Acceptor comonomer (e.g., a diboronic ester or dihalo-derivative of benzothiadiazole or another suitable acceptor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Base (for Suzuki coupling, e.g., K₂CO₃ or CsF)
-
Anhydrous and deoxygenated solvent (e.g., toluene, chlorobenzene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: Synthesize the desired phenoxathiine and acceptor monomers according to established literature procedures. Ensure monomers are purified and dried thoroughly before use.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the phenoxathiine monomer, the acceptor comonomer, and the base (for Suzuki coupling) in the anhydrous, deoxygenated solvent.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the specified reaction time (typically 24-72 hours). Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC).
-
Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Soxhlet Extraction: Collect the precipitated polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture organic solar cell using a phenoxathiine-based polymer as the donor and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Cleaning solvents: detergent solution, deionized water, acetone, isopropanol
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS aqueous dispersion)
-
Phenoxathiine-based donor polymer
-
Fullerene acceptor (e.g., PC₇₁BM)
-
Organic solvent for the active layer (e.g., chlorobenzene, dichlorobenzene, or a mixture)
-
Cathode material (e.g., Aluminum, Calcium/Aluminum)
-
Nitrogen-filled glovebox
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.[9]
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a thin layer of filtered PEDOT:PSS onto the ITO surface.
-
Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for a set time (e.g., 10 minutes) to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a solution of the phenoxathiine-based polymer and the fullerene acceptor in a suitable organic solvent at a specific donor:acceptor weight ratio (e.g., 1:1 or 1:1.5).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer.
-
Anneal the active layer at an optimized temperature and time to control the morphology of the bulk heterojunction.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the cathode layer (e.g., a thin layer of calcium followed by a thicker layer of aluminum) onto the active layer through a shadow mask to define the device area.
-
-
Device Encapsulation (Optional but Recommended):
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture degradation.
-
Visualizations
The following diagrams illustrate key conceptual frameworks in the development and function of phenoxathiine-based solar cells.
Caption: Workflow for the synthesis of a phenoxathiine-based donor-acceptor copolymer.
Caption: Step-by-step workflow for the fabrication of a bulk heterojunction solar cell.
Caption: Energy level diagram of a typical phenoxathiine-based bulk heterojunction solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. Phenothiazine-Based Donor-Acceptor Polymers as Multifunctional Materials for Charge Storage and Solar Energy Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Main chain engineering of phenothiazine-based semiconducting copolymers for stable perovskite solar cells at 85 °C - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations [mdpi.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Synthesis and properties of copolymers composed of arylenevinylene and phenothiazine for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
Application of Phenoxathiine Derivatives as Lubricant Additives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxathiine derivatives are a class of heterocyclic compounds containing a central ring structure with one sulfur and one oxygen atom. While structurally similar to the well-studied phenothiazine-based lubricant additives, which are known for their antioxidant properties, specific data on the application of phenoxathiine derivatives in lubricants is limited in publicly available literature. These application notes, therefore, provide a theoretical framework and a practical guide for the synthesis, evaluation, and potential application of phenoxathiine derivatives as novel lubricant additives. The information is based on the general principles of lubricant additive chemistry and by analogy to structurally related sulfur-containing heterocyclic compounds.
Rationale for Use as Lubricant Additives
Phenoxathiine derivatives possess chemical features that suggest their potential as effective multifunctional lubricant additives:
-
Antioxidant Activity: The sulfur atom in the phenoxathiine ring can act as a radical scavenger, similar to phenothiazines, thereby inhibiting the oxidation of the base oil. The oxygen atom may also influence the electronic properties of the molecule, potentially enhancing its antioxidant capacity.
-
Anti-wear and Extreme Pressure Properties: Sulfur-containing compounds are known to form protective films on metal surfaces under boundary lubrication conditions. The phenoxathiine moiety could decompose at high-pressure and high-temperature contact points to form iron sulfides and oxides, which act as a sacrificial layer to prevent direct metal-to-metal contact, thus reducing wear.
-
Thermal Stability: The aromatic structure of phenoxathiine suggests good thermal stability, a prerequisite for additives used in high-temperature applications.
Data Presentation
Note: The following tables present a proposed format for summarizing experimental data. As there is a lack of published quantitative data for phenoxathiine derivatives as lubricant additives, these tables are populated with hypothetical values for illustrative purposes. Researchers are encouraged to generate their own experimental data and use this format for comparison.
Table 1: Tribological Performance of Phenoxathiine Derivatives
| Additive (Concentration in PAO 6) | Four-Ball Test: Wear Scar Diameter (mm) | Four-Ball Test: Coefficient of Friction |
| Base Oil (PAO 6) | 0.85 | 0.12 |
| 2-Dodecylphenoxathiine (1% wt.) | 0.55 | 0.09 |
| 2,8-Di-tert-butylphenoxathiine (1% wt.) | 0.52 | 0.08 |
| Phenoxathiine-2-carboxylic acid ester (1% wt.) | 0.60 | 0.10 |
Table 2: Antioxidant Performance of Phenoxathiine Derivatives
| Additive (Concentration in PAO 6) | Rotating Pressure Vessel Oxidation Test (RPVOT) - Oxidation Induction Time (min) |
| Base Oil (PAO 6) | 150 |
| 2-Dodecylphenoxathiine (1% wt.) | 450 |
| 2,8-Di-tert-butylphenoxathiine (1% wt.) | 520 |
| Phenoxathiine-2-carboxylic acid ester (1% wt.) | 400 |
Experimental Protocols
Protocol 1: Synthesis of 2-Alkylphenoxathiine Derivatives
This protocol describes a general method for the synthesis of alkylated phenoxathiine derivatives, which are expected to have good oil solubility.
Materials:
-
Phenoxathiine
-
Alkyl halide (e.g., 1-bromododecane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of phenoxathiine in anhydrous DCM at 0 °C, add anhydrous AlCl₃ portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add the alkyl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-alkylphenoxathiine.
Protocol 2: Evaluation of Tribological Properties using a Four-Ball Tester
This protocol outlines the procedure for assessing the anti-wear and friction-reducing properties of phenoxathiine derivatives.
Apparatus:
-
Four-ball tribometer
Materials:
-
Base oil (e.g., Polyalphaolefin - PAO 6)
-
Phenoxathiine derivative additive
-
Steel balls (AISI 52100 steel)
-
Heptane (for cleaning)
Procedure:
-
Prepare the lubricant blends by dissolving the phenoxathiine derivative in the base oil at the desired concentration (e.g., 1% w/w).
-
Thoroughly clean the steel balls with heptane and dry them.
-
Assemble the four-ball test pot with three stationary balls and one rotating ball.
-
Add the lubricant blend to the test pot, ensuring the stationary balls are fully immersed.
-
Conduct the test according to ASTM D4172 standard conditions (e.g., 1200 rpm, 40 kg load, 75 °C, 60 min).
-
After the test, clean the stationary balls and measure the wear scar diameter (WSD) of each ball using a microscope.
-
Calculate the average WSD.
-
Record the coefficient of friction throughout the test.
-
Compare the results with the base oil without the additive.
Protocol 3: Evaluation of Oxidation Stability using RPVOT
This protocol describes the method to determine the antioxidant efficacy of phenoxathiine derivatives.
Apparatus:
-
Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus
Materials:
-
Base oil (e.g., PAO 6)
-
Phenoxathiine derivative additive
-
Distilled water
-
Copper catalyst coil
Procedure:
-
Prepare the lubricant blend by dissolving the phenoxathiine derivative in the base oil at the desired concentration.
-
Place a 50 g sample of the lubricant blend, 5 g of distilled water, and the copper catalyst coil into the pressure vessel.
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi.
-
Place the vessel in a bath maintained at 150 °C and rotate it at 100 rpm.
-
Continuously monitor the pressure inside the vessel.
-
The oxidation induction time is the time taken for the pressure to drop by 25 psi from the maximum pressure.
-
Compare the oxidation induction time of the blend with that of the base oil.
Mandatory Visualization
Caption: Experimental workflow for synthesis and evaluation of phenoxathiine lubricant additives.
Caption: Proposed mechanisms of action for phenoxathiine derivatives as lubricant additives.
Troubleshooting & Optimization
Overcoming challenges in the regioselective synthesis of dimethylphenoxathiines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the regioselective synthesis of dimethylphenoxathiines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the regioselective synthesis of dimethylphenoxathiines?
A1: The two main retrosynthetic approaches for constructing the dimethylphenoxathiine core with regiocontrol are:
-
Ullmann Condensation/Coupling: This method involves the copper-catalyzed reaction of a substituted halobenzene with a substituted thiophenol. To synthesize a specific dimethylphenoxathiine isomer, appropriately substituted precursors are used. For example, to synthesize 2,8-dimethylphenoxathiine, one could react 2-bromo-4-methylphenol with 4-methylthiophenol.
-
Electrophilic Aromatic Substitution (EAS): This approach involves the direct methylation of the parent phenoxathiine scaffold using a Friedel-Crafts alkylation. However, controlling regioselectivity in this case is challenging due to the directing effects of the oxygen and sulfur atoms, often leading to a mixture of isomers.
Q2: I am getting a mixture of isomers in my Friedel-Crafts methylation of phenoxathiine. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the Friedel-Crafts alkylation of phenoxathiine is inherently difficult. The oxygen atom is an ortho-, para-director, while the sulfur atom's influence is more complex. To improve the selectivity for a desired isomer:
-
Choice of Lewis Acid: The nature and strength of the Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can influence the isomer distribution. Weaker Lewis acids may offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the kinetically favored product.
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediate carbocation and thus the final product ratio. Experiment with a range of solvents from nonpolar (e.g., CS₂) to more polar (e.g., nitrobenzene).
Q3: How can I effectively separate a mixture of 2,7- and 2,8-dimethylphenoxathiine isomers?
A3: The separation of closely related isomers like 2,7- and 2,8-dimethylphenoxathiine can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. A high-performance liquid chromatography (HPLC) or flash chromatography system with a high-resolution stationary phase (e.g., silica gel with a fine particle size) is recommended. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) is necessary to achieve baseline separation.
-
Recrystallization: Fractional crystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent. This often requires careful solvent selection and multiple recrystallization steps.
Troubleshooting Guides
Problem 1: Low Yield in Ullmann Condensation for Dimethylphenoxathiine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive copper catalyst | Use freshly prepared, activated copper powder or a reliable source of copper(I) iodide (CuI). |
| Poor quality of solvent or reagents | Ensure all solvents (e.g., DMF, pyridine) are anhydrous and reagents are pure. | |
| Reaction temperature is too low | Ullmann condensations often require high temperatures (150-200 °C). Gradually increase the reaction temperature. | |
| Significant side product formation (e.g., homocoupling of starting materials) | Inappropriate ligand or no ligand used | The addition of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can improve catalyst stability and selectivity. |
| Incorrect base | The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOH) is crucial. Perform small-scale experiments to screen different bases. |
Problem 2: Poor Regioselectivity in Friedel-Crafts Dimethylation of Phenoxathiine
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple isomers in significant quantities | Strong Lewis acid leading to lack of selectivity | Try using a milder Lewis acid (e.g., ZnCl₂, FePO₄). |
| High reaction temperature favoring thermodynamic product mixture | Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C) to favor the kinetic product. | |
| Inappropriate methylating agent | The reactivity of the methylating agent can influence selectivity. Compare results from different agents like methyl iodide, dimethyl sulfate, or methyl triflate. | |
| Difficulty in reproducing isomer ratios | Reaction conditions not strictly controlled | Ensure precise control over temperature, addition rates of reagents, and reaction time. Small variations can significantly impact the outcome. |
Quantitative Data Summary
The following table presents illustrative data for the synthesis of 2,8- and 2,7-dimethylphenoxathiine via a two-step Ullmann condensation approach. Note: These are representative values and actual results may vary depending on specific experimental conditions.
| Target Isomer | Step 1: Thioether Formation | Step 2: Cyclization (Ullmann Condensation) | Overall Yield | Isomeric Purity |
| 2,8-Dimethylphenoxathiine | 2-Bromo-4-methylanisole + 4-methylthiophenol | 85% | 75% | ~64% |
| 2,7-Dimethylphenoxathiine | 4-Bromo-3-methylanisole + 4-methylthiophenol | 82% | 72% | ~59% |
Experimental Protocols
Protocol 1: Synthesis of 2,8-Dimethylphenoxathiine via Ullmann Condensation
Step 1: Synthesis of 2-(4-Methylphenoxy)-5-methylthiophenol
-
To a stirred solution of 2-bromo-4-methylanisole (1.0 equiv.) and 4-methylthiophenol (1.2 equiv.) in anhydrous pyridine (0.5 M) is added potassium carbonate (2.0 equiv.) and copper(I) iodide (0.1 equiv.).
-
The reaction mixture is heated to reflux (approx. 115 °C) under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired thioether.
Step 2: Intramolecular Cyclization to 2,8-Dimethylphenoxathiine
-
The thioether from Step 1 (1.0 equiv.) is dissolved in anhydrous pyridine (0.2 M).
-
Potassium carbonate (3.0 equiv.) and copper(I) iodide (1.5 equiv.) are added to the solution.
-
The mixture is heated to reflux for 48 hours under a nitrogen atmosphere.
-
The reaction is worked up as described in Step 1.
-
The crude product is purified by column chromatography (silica gel, hexane) to yield 2,8-dimethylphenoxathiine.
Protocol 2: Synthesis of 2,7-Dimethylphenoxathiine via Ullmann Condensation
The procedure is analogous to Protocol 1, with the following modifications in Step 1:
-
Starting Materials: 4-Bromo-3-methylanisole (1.0 equiv.) and 4-methylthiophenol (1.2 equiv.) are used.
Visualizations
Improving the efficiency of phenoxathiine-based OLED devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of phenoxathiine-based Organic Light-Emitting Diode (OLED) devices.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low external quantum efficiency (EQE) in our phenoxathiine-based TADF OLEDs?
A1: Low External Quantum Efficiency (EQE) in phenoxathiine-based Thermally Activated Delayed Fluorescence (TADF) OLEDs can stem from several factors. A primary reason is inefficient reverse intersystem crossing (RISC), the process responsible for harvesting triplet excitons. This inefficiency can be caused by a relatively large energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). Additionally, poor charge carrier balance, where an excess of either electrons or holes leads to quenching or recombination outside the emissive layer, can significantly reduce EQE. Other contributing factors include non-radiative decay pathways, aggregation-caused quenching (ACQ) in the solid state, and suboptimal device architecture.[1][2][3]
Q2: We are observing significant efficiency roll-off at high brightness. What are the underlying mechanisms?
A2: Efficiency roll-off, the decrease in efficiency at high current densities, is a common challenge in TADF OLEDs. The primary mechanisms behind this phenomenon are triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA).[1] At high brightness, the concentration of triplet excitons increases, leading to a higher probability of these excitons interacting and annihilating each other before they can be converted to emissive singlet states through RISC.[1] Polaron-induced quenching and charge imbalance can also contribute to efficiency roll-off.[4]
Q3: How does the choice of host material impact the performance of phenoxathiine-based emitters?
A3: The host material plays a crucial role in the performance of phenoxathiine-based OLEDs. An ideal host should have a high triplet energy level to effectively confine the triplet excitons of the phenoxathiine guest emitter.[5] It should also possess good charge transport properties to ensure a balanced injection of electrons and holes into the emissive layer. The compatibility between the host and guest materials is critical to prevent aggregation of the emitter molecules, which can lead to quenching and reduced efficiency. Furthermore, the polarity of the host can influence the emission characteristics of the device.[1]
Q4: What are the key strategies to improve the operational stability and lifetime of our devices?
A4: Enhancing the operational stability of phenoxathiine-based OLEDs involves both molecular design and device engineering. At the molecular level, introducing bulky substituents to the phenoxathiine core can suppress intermolecular interactions and reduce aggregation, thereby improving stability.[6] Deuteration of the emitter molecule has also been shown to enhance photostability and device lifetime.[7] From a device engineering perspective, optimizing the layer thicknesses and interfaces to ensure balanced charge injection and transport is crucial. Encapsulation of the device to protect the organic layers from moisture and oxygen is also a critical step in prolonging its lifetime.
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE)
This guide provides a step-by-step approach to diagnosing and resolving low EQE in your phenoxathiine-based OLEDs.
Caption: Troubleshooting flowchart for low EQE.
Issue 2: High Efficiency Roll-Off
This section provides guidance on mitigating efficiency roll-off at high current densities.
-
Reduce Triplet-Triplet Annihilation (TTA):
-
Decrease Emitter Concentration: Lowering the doping concentration of the phenoxathiine emitter in the host matrix can increase the distance between emitter molecules, reducing the probability of TTA.
-
Select a Host with Bipolar Transport: A host material with balanced electron and hole transport can widen the recombination zone, lowering the exciton density and thus TTA.
-
Introduce Steric Hindrance: Modifying the phenoxathiine molecule with bulky side groups can physically prevent close packing and reduce TTA.[6]
-
-
Enhance Reverse Intersystem Crossing (RISC) Rate:
-
Minimize ΔEST: A smaller energy gap between the S1 and T1 states promotes a faster RISC rate, allowing triplet excitons to be converted to singlets more efficiently before they can be annihilated.
-
Utilize Host Materials with Appropriate Polarity: The polarity of the host can influence the ΔEST of the emitter.
-
-
Optimize Device Architecture:
-
Broaden the Recombination Zone: Employing a mixed-host system or graded doping profiles can help to distribute the recombination of excitons over a wider area, reducing the local exciton concentration.
-
Data Presentation
Table 1: Performance of Phenoxathiine-Based OLED Devices
| Emitter | Host | Max EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Color | Reference |
| PXZ-CMO | MCP | 12.1 | 38.2 | - | Green | [1] |
| PXZ-CMO | DPEPO | 11.8 | 33.1 | - | Green | [1] |
| 3BPy-pPXZ | CBP | 17.3 | - | - | - | |
| 4BPy-pPXZ | CBP | 23.7 | - | - | - | |
| 32PclCXT | - | 29.9 | - | - | Sky-Blue |
Experimental Protocols
Protocol 1: Fabrication of a Phenoxathiine-Based OLED by Vacuum Thermal Evaporation
This protocol outlines the general steps for fabricating a multilayer OLED device using vacuum thermal evaporation.
References
Technical Support Center: Purification of Phenoxathiine Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of phenoxathiine isomers, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying phenoxathiine isomers?
A1: The most prevalent methods for purifying phenoxathiine isomers include flash column chromatography, preparative Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the specific isomers, the scale of purification, and the required purity.
Q2: My phenoxathiine isomers are co-eluting during column chromatography. What can I do?
A2: Co-elution is a common issue. To improve separation, you can try:
-
Optimizing the mobile phase: A less polar solvent system may increase the differential partitioning of the isomers on the stationary phase.
-
Using a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica.
-
Employing HPLC: HPLC offers higher resolution and is often successful where column chromatography fails. Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) phases, can enhance separation through π-π interactions.[1]
Q3: I am experiencing low yield after purification. What are the possible causes?
A3: Low yield can result from several factors:
-
Incomplete elution: The compound may be strongly adsorbed to the stationary phase. Try using a more polar eluent to wash the column.
-
Decomposition: Phenoxathiine derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel. Neutralizing the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this.
-
Physical loss: Ensure careful handling during solvent evaporation and transfer steps.
Q4: Can I use recrystallization to separate phenoxathiine isomers?
A4: Recrystallization can be effective if the isomers have significantly different solubilities in a particular solvent. This method is often used as a final purification step for solid compounds. Experiment with various solvents to find one that preferentially dissolves one isomer while leaving the other as a solid.
Q5: Is preparative HPLC a viable option for large-scale purification?
A5: While preparative HPLC can provide high purity separation of isomers, it can be time-consuming and generate significant solvent waste, making it less ideal for large-scale purifications.[2] For larger quantities, consider optimizing column chromatography or exploring techniques like Supercritical Fluid Chromatography (SFC), which offers faster separation with reduced solvent consumption.[2]
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of isomers.
| Possible Cause | Solution |
| Inappropriate solvent system | Systematically vary the polarity of the eluent. A common starting point is a hexane/ethyl acetate mixture.[3][4] |
| Overloaded column | Reduce the amount of crude material loaded onto the column. |
| Column channeling | Ensure the silica gel is packed uniformly. A wet slurry packing method is generally recommended.[5] |
Issue: Tailing of spots on TLC and broad peaks in chromatography.
| Possible Cause | Solution |
| Compound interaction with silica | Add a small amount of a modifying agent, such as triethylamine or acetic acid, to the eluent to improve peak shape. |
| Presence of highly polar impurities | Pre-purify the crude mixture with a short silica plug to remove baseline impurities. |
High-Performance Liquid Chromatography (HPLC)
Issue: Isomers are not baseline resolved.
| Possible Cause | Solution |
| Suboptimal mobile phase composition | Perform a gradient elution to identify a suitable isocratic mobile phase or optimize the gradient profile.[6] |
| Incorrect column chemistry | For aromatic isomers, consider columns that offer alternative selectivities, such as phenyl, biphenyl, or PFP columns, to leverage π-π interactions for better separation. |
| Chiral isomers | For enantiomers, a chiral stationary phase (CSP) is necessary.[7] |
Issue: Peak fronting or tailing.
| Possible Cause | Solution |
| Column overload | Inject a smaller sample volume or a more dilute solution. |
| Mismatched solvent between sample and mobile phase | Dissolve the sample in the mobile phase if possible. |
| Secondary interactions with the stationary phase | Use a mobile phase additive (e.g., trifluoroacetic acid for basic compounds) to improve peak shape. |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline for the purification of phenoxathiine derivatives.
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine an appropriate solvent system. The ideal system will show good separation of the desired product from impurities with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[5] Allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and apply it carefully to the top of the silica bed.[5]
-
Elution: Begin eluting with the solvent system, collecting fractions. Monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Table 1: Example Solvent Systems for Phenoxathiine Derivative Purification by Column Chromatography
| Compound | Stationary Phase | Eluent | Reference |
| 2-Methylphenoxathiin | Silica Gel | Hexane | [3] |
| Benzo[a]phenoxathiin | Silica Gel | Hexane | [3] |
| Steroid-containing phenoxathiin | Silica Gel | Not specified | [3] |
General Protocol for Preparative HPLC
-
Analytical Method Development: Develop an analytical HPLC method that shows good separation of the isomers.[2]
-
Method Scaling: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulates.
-
Fraction Collection: Inject the sample and collect fractions corresponding to the peaks of the desired isomers.
-
Product Isolation: Combine the pure fractions and remove the solvent. This may require lyophilization if the mobile phase is aqueous.
Table 2: Example HPLC Conditions for Isomer Separation
| Compound Type | Column | Mobile Phase | Key Feature | Reference |
| Diarylethene Isomers | C18 | 85% Acetonitrile / 15% Water | Isocratic elution | [2] |
| Synephrine Enantiomers | Chiral-CBH | Not specified | Enantioselective separation | [7] |
| Permethrin Enantiomers | Chiral beta-cyclodextrin | Methanol / Water | Gradient elution | [6] |
Visualizations
Caption: General workflow for the purification of phenoxathiine isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. welch-us.com [welch-us.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00022A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Phenoxathiine-Containing Materials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the photostability of phenoxathiine-containing materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photodegradation in phenoxathiine-containing materials?
A1: The primary photochemical degradation pathway for phenoxathiine and its derivatives is the photooxidation of the sulfur atom. Upon exposure to light, particularly UV radiation, the sulfur heteroatom is susceptible to oxidation, leading to the formation of phenoxathiine S-oxide and subsequently phenoxathiine S,S-dioxide. This process can alter the material's electronic properties, color, and performance.
Q2: How do the S-oxide and S,S-dioxide derivatives affect the material's properties?
A2: The oxidation of the sulfur atom from a sulfide to a sulfoxide and then to a sulfone changes the geometry and electronic nature of the phenoxathiine core. This can lead to shifts in absorption and emission spectra, changes in solubility, and a decrease in the desired functional properties of the material, such as its efficacy in drug delivery systems or performance in electronic devices.
Q3: What are the general strategies to improve the photostability of phenoxathiine-containing materials?
A3: Several strategies can be employed to enhance photostability:
-
Inclusion of Light Stabilizers: Incorporating UV absorbers and/or Hindered Amine Light Stabilizers (HALS) into the material's formulation can significantly reduce photodegradation.[1][2][3]
-
Structural Modification: Modifying the phenoxathiine core with specific substituents can alter its photophysical properties and enhance stability.
-
Inert Environment: Processing and storing materials in an inert atmosphere (e.g., nitrogen or argon) can minimize photooxidative degradation.
-
Light-Protective Packaging: For final products, using packaging that blocks UV and/or visible light is a crucial and effective measure.[4]
Q4: What is the difference between a UV absorber and a HALS?
A4: A UV absorber works by absorbing harmful UV radiation and dissipating it as less harmful thermal energy. In contrast, a Hindered Amine Light Stabilizer (HALS) does not absorb UV radiation but acts as a radical scavenger, interrupting the degradation process initiated by free radicals formed during photooxidation. Often, a synergistic effect is achieved by using a combination of both.[1][2][3][5][6]
Troubleshooting Guides
Issue 1: Rapid discoloration or change in absorbance/fluorescence upon light exposure.
-
Possible Cause 1: Photooxidation of the Phenoxathiine Core.
-
Troubleshooting Step: Confirm the formation of phenoxathiine S-oxide and S,S-dioxide using analytical techniques such as HPLC-MS or NMR spectroscopy. The appearance of new peaks with higher polarity in HPLC and characteristic shifts in NMR spectra are indicative of oxidation.
-
Solution:
-
Incorporate a UV absorber (e.g., a benzotriazole or benzophenone-based absorber) into your formulation to filter out harmful UV radiation.
-
Add a HALS to scavenge free radicals that initiate the oxidation process.
-
If possible, conduct experiments under an inert atmosphere to limit the availability of oxygen.
-
-
-
Possible Cause 2: Inappropriate Solvent Choice.
-
Troubleshooting Step: Review the solvent used in your experiments. Halogenated solvents, for instance, can be more prone to generating radicals under UV light, which can accelerate degradation.
-
Solution: If your experimental design allows, switch to less reactive, non-halogenated solvents to assess if the degradation rate decreases.
-
Issue 2: Inconsistent or non-reproducible photostability data.
-
Possible Cause 1: Fluctuations in Light Source Intensity or Spectrum.
-
Troubleshooting Step: Ensure your light source (e.g., xenon arc lamp, fluorescent lamps) is properly calibrated and maintained. The lamp's age can affect its spectral output and intensity.
-
Solution: Regularly calibrate your light source using a radiometer or a chemical actinometry system as described in ICH Q1B guidelines.[7] Keep a log of lamp usage hours.
-
-
Possible Cause 2: Inconsistent Sample Preparation and Presentation.
-
Troubleshooting Step: Review your sample preparation protocol. Inconsistencies in sample thickness, concentration, or the container used can lead to variable results.[7]
-
Solution: Standardize your sample preparation. For solid samples, ensure a consistent and uniform thickness (typically not exceeding 3 mm).[7] For solutions, use quartz cuvettes of the same path length and ensure they are clean. Always place samples at the same distance and orientation relative to the light source.
-
-
Possible Cause 3: Thermal Degradation Misinterpreted as Photodegradation.
-
Troubleshooting Step: High-intensity lamps can generate significant heat. If your experimental setup does not have adequate temperature control, you may be observing thermal degradation.
-
Solution: Always run a "dark control" sample alongside the exposed sample.[4] The dark control should be shielded from light (e.g., wrapped in aluminum foil) but kept under the same temperature and atmospheric conditions. Any degradation observed in the dark control is likely due to thermal effects.
-
Data Presentation
Table 1: Illustrative Photodegradation Quantum Yields of Substituted Phenoxathiine Derivatives.
| Compound | Substituent (R) | Solvent | Photodegradation Quantum Yield (Φ) |
| 1 | H | Acetonitrile | 1.5 x 10⁻³ |
| 2 | 2-CH₃ | Acetonitrile | 1.1 x 10⁻³ |
| 3 | 2-OCH₃ | Acetonitrile | 8.2 x 10⁻⁴ |
| 4 | 2-Cl | Acetonitrile | 2.3 x 10⁻³ |
| 5 | 2-NO₂ | Acetonitrile | 3.1 x 10⁻³ |
Note: This data is illustrative and intended for comparative purposes. Actual quantum yields will vary based on experimental conditions.
Table 2: Performance of Light Stabilizers in a Phenoxathiine-Containing Polymer Film.
| Formulation | Stabilizer(s) | % Loss of Absorbance after 100h Exposure |
| A | None (Control) | 45% |
| B | 1 wt% UV Absorber (Benzotriazole type) | 22% |
| C | 1 wt% HALS | 18% |
| D | 0.5 wt% UV Absorber + 0.5 wt% HALS | 8% |
Note: This data is illustrative and demonstrates the synergistic effect of combining UV absorbers and HALS.[1][2][5][6]
Experimental Protocols
Protocol 1: General Procedure for Photostability Testing of Phenoxathiine Derivatives
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[7]
-
Sample Preparation:
-
For Solutions: Prepare a dilute solution of the phenoxathiine derivative in a photochemically inert and transparent solvent (e.g., acetonitrile, cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M. Prepare an identical "dark control" sample by wrapping a cuvette containing the same solution in aluminum foil.
-
For Solid Films: Cast a thin film of the phenoxathiine-containing material onto a quartz slide. Ensure the film thickness is uniform. Prepare a dark control by wrapping an identical sample in aluminum foil.
-
-
Light Exposure:
-
Place the sample and the dark control in a photostability chamber equipped with a calibrated light source. A xenon arc lamp with appropriate filters to simulate sunlight (D65 standard) or a combination of cool white fluorescent and near-UV lamps are commonly used.[7]
-
Expose the samples to a controlled light dose. The ICH guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][7]
-
Maintain a constant temperature throughout the experiment to minimize thermal degradation.
-
-
Analysis:
-
At specified time intervals, remove an aliquot of the solution or the solid film for analysis.
-
For solutions, use UV-Vis spectrophotometry to monitor the change in the absorbance spectrum. A decrease in the characteristic absorbance peaks of the phenoxathiine derivative indicates degradation.
-
Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify and quantify degradation products.
-
Protocol 2: HPLC Method for Analysis of Phenoxathiine Photodegradation
-
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is often effective. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: Start with a higher proportion of Solvent A (e.g., 70%) and gradually increase the proportion of Solvent B to elute the more polar degradation products (S-oxide, S,S-dioxide) and then the parent compound.
-
-
Detection:
-
Set the UV detector to a wavelength where both the parent phenoxathiine derivative and its expected degradation products have significant absorbance. Diode array detection (DAD) is highly recommended to obtain full UV spectra for peak identification.
-
-
Quantification:
-
Create a calibration curve for the parent phenoxathiine compound using standards of known concentrations.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the exposed sample to that in the unexposed or dark control sample.
-
Visualizations
Caption: Photodegradation pathway of phenoxathiine via photooxidation.
Caption: Experimental workflow for photostability testing.
Caption: Synergistic mechanism of UV absorbers and HALS.
References
Refinement of analytical techniques for detecting phenoxathiine derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenoxathiine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of phenoxathiine derivatives using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I seeing peak tailing in my chromatogram?
Answer: Peak tailing for phenoxathiine derivatives in reverse-phase HPLC can be caused by several factors:
-
Secondary Interactions: The sulfur and oxygen heteroatoms in the phenoxathiine ring can interact with residual silanols on the silica-based column packing.
-
Inadequate Buffering: If the mobile phase pH is close to the pKa of your phenoxathiine derivative, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Column Contamination: Buildup of strongly retained compounds from previous injections can cause peak shape distortion.
-
Column Void: A void at the inlet of the column can lead to peak tailing and splitting.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block active silanol sites.
-
Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
-
Ensure the buffer concentration is sufficient (typically 10-25 mM).
-
-
Check the Column:
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, try a new column or a column with a different packing material (e.g., end-capped C18).
-
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Question: I am observing ghost peaks in my gradient HPLC run. What is the cause?
Answer: Ghost peaks are spurious peaks that appear in a chromatogram and are not related to the injected sample. Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the solvent strength increases.
-
Carryover from Previous Injections: Highly retained components from a previous sample may elute in a subsequent run.
-
Autosampler Contamination: The wash solvent in the autosampler may be contaminated or incompatible with the mobile phase.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. This will help determine if the contamination is from the mobile phase or the injection system.
-
Prepare Fresh Mobile Phase: Use high-purity solvents and additives to prepare a fresh mobile phase.
-
Clean the System: Flush the injector and the entire system with a strong solvent.
-
Optimize the Wash Method: Ensure the autosampler wash solvent is appropriate and the wash volume is sufficient to prevent carryover.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: My phenoxathiine derivatives are showing poor peak shape and low response in GC-MS. What can I do?
Answer: Poor chromatographic performance for phenoxathiine derivatives in GC-MS can be due to their polarity and thermal lability.
-
Analyte Adsorption: Active sites in the GC inlet and column can adsorb polar analytes, leading to peak tailing and reduced signal intensity.
-
Thermal Degradation: Some phenoxathiine derivatives may degrade at high temperatures in the GC inlet.
-
Derivatization Issues: If using derivatization, incomplete reactions can result in multiple peaks for a single analyte and poor sensitivity.
Troubleshooting Steps:
-
Inlet Maintenance: Clean or replace the GC inlet liner. Using a deactivated liner can help reduce active sites.
-
Optimize Injection Temperature: Lower the injection port temperature in increments to see if thermal degradation is occurring.
-
Consider Derivatization: For phenoxathiine derivatives with active hydrogens (e.g., hydroxyl or amino groups), derivatization (e.g., silylation) can improve volatility and thermal stability.[1][2] Ensure the derivatization reaction goes to completion.
-
Column Choice: Use a column with a stationary phase appropriate for the polarity of your analytes.
Frequently Asked Questions (FAQs)
Question: What is the best initial approach for developing an HPLC method for a new phenoxathiine derivative?
Answer: A good starting point for a new phenoxathiine derivative is a reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water, with 0.1% formic acid or acetic acid added to improve peak shape. A gradient elution from a lower to a higher organic content is recommended for initial screening to determine the approximate retention time of the analyte.
Question: Do I need to derivatize my phenoxathiine derivative for GC-MS analysis?
Answer: Derivatization is often necessary for polar compounds to be analyzed by GC-MS.[1] If your phenoxathiine derivative contains polar functional groups such as -OH, -NH2, or -COOH, derivatization to a less polar and more volatile analog (e.g., a trimethylsilyl ether) is highly recommended to improve chromatographic performance and sensitivity.[2]
Question: How can I confirm the identity of a phenoxathiine derivative using mass spectrometry?
Answer: High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the identity of your compound.[3] By obtaining an accurate mass measurement, you can determine the elemental composition of the molecule. Additionally, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and compare the resulting fragmentation pattern to that of a known standard or to theoretical fragmentation pathways.
Quantitative Data Summary
The following tables provide representative performance data for the analysis of heterocyclic compounds, which can be used as a general guideline for methods involving phenoxathiine derivatives.
Table 1: Representative HPLC-UV Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Representative GC-MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of a Phenoxathiine Derivative
-
Chromatographic System: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte (typically in the range of 230-280 nm for phenoxathiine structures).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of a Derivatized Phenoxathiine Derivative
-
Derivatization (Silylation):
-
Dry a 100 µL aliquot of the sample extract under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Visualizations
Caption: General troubleshooting workflow for analytical issues.
Caption: Typical analytical workflow for phenoxathiine derivatives.
References
Addressing aggregation issues of phenoxathiine-based dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered by researchers, scientists, and drug development professionals working with phenoxathiine-based dyes.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of aggregation in my phenoxathiine-based dye solution?
A1: Aggregation of phenoxathiine-based dyes can manifest in several ways during your experiments. Spectroscopically, you may observe a blue shift in the absorption maximum (H-aggregation) or a red shift (J-aggregation).[1][2] A common consequence of aggregation is a decrease in fluorescence intensity, also known as fluorescence quenching.[3] Visually, you might notice a change in the color of the solution or, in severe cases, the formation of precipitates.
Q2: Why is my phenoxathiine-based dye aggregating?
A2: Phenoxathiine dyes, particularly those with planar aromatic structures, have a tendency to self-associate in solution to minimize their interaction with the solvent. This is especially prevalent in aqueous or highly polar solvents. The primary driving forces for aggregation are intermolecular van der Waals forces and hydrophobic interactions.[4] Factors that can promote aggregation include high dye concentration, the presence of salts, and the use of poor solvents.
Q3: How does aggregation affect the performance of my phenoxathiine-based dye in applications like photodynamic therapy (PDT) and cellular imaging?
A3: Aggregation can significantly impair the functionality of phenoxathiine-based dyes. In photodynamic therapy, aggregation can reduce the efficiency of singlet oxygen generation, which is crucial for inducing cell death.[5] The effectiveness of photosensitizers often increases as aggregation decreases.[5] For cellular imaging, aggregation can lead to a loss of fluorescence, preventing accurate visualization and quantification.[3] Furthermore, aggregates may exhibit different cellular uptake and localization properties compared to the monomeric dye, leading to experimental artifacts.
Q4: Can the solvent I use contribute to aggregation?
A4: Absolutely. The choice of solvent plays a critical role in dye aggregation.[2] In general, phenoxathiine-based dyes are more prone to aggregation in highly polar solvents like water, especially if the dye itself has significant hydrophobic character. Conversely, using organic solvents in which the dye is more soluble can prevent aggregation. The optical properties of these dyes can be more sensitive to interactions with the solvent than to aggregation itself.[1][2]
Q5: Are there any structural modifications I can make to phenoxathiine dyes to reduce aggregation?
A5: Yes, structural modification is a key strategy to mitigate aggregation. Introducing bulky substituents to the phenoxathiine core can create steric hindrance that prevents the planar dye molecules from stacking. Another approach is to synthesize derivatives with increased solubility in the desired solvent system. Recently, the development of "Aggregation-Induced Emission" (AIE) luminogens based on phenothiazine and other structures has provided a novel way to overcome aggregation-caused quenching.[6][7]
Troubleshooting Guides
Issue 1: Significant Loss of Fluorescence Signal
Possible Cause:
-
Aggregation-Caused Quenching (ACQ): This is the most common reason for fluorescence loss with phenoxathiine-type dyes. When the dye molecules aggregate, non-radiative decay pathways are favored, leading to a decrease in fluorescence quantum yield.
Troubleshooting Steps:
-
Dilute the Sample: The simplest first step is to dilute your dye solution. Aggregation is a concentration-dependent phenomenon, and reducing the concentration can shift the equilibrium back towards the monomeric, fluorescent state.
-
Solvent Modification:
-
If you are working in an aqueous buffer, try adding a small percentage of an organic co-solvent like DMSO, DMF, or ethanol. This can disrupt the hydrophobic interactions that drive aggregation.
-
If possible for your application, switch to a less polar solvent where the dye exhibits better solubility.
-
-
Use of Additives:
-
Surfactants: Introduce a surfactant to the solution. Surfactants form micelles that can encapsulate the dye molecules, preventing them from aggregating. Start with a concentration above the critical micelle concentration (CMC) of the surfactant. Both non-ionic (e.g., Triton X-100) and ionic (e.g., SDS, CTAB) surfactants can be effective.[8][9][10]
-
Cyclodextrins: These are macrocyclic molecules that can form inclusion complexes with hydrophobic dyes, effectively isolating them from each other.
-
-
Temperature Adjustment: In some cases, gently heating the solution can provide enough energy to break up aggregates. However, be mindful of the thermal stability of your dye and any biological components in your sample.
-
pH Modification: Depending on the specific chemical structure of your phenoxathiine dye (e.g., presence of ionizable groups), adjusting the pH of the solution can alter its solubility and aggregation state.
Issue 2: Unexpected Shifts in Absorption/Emission Spectra
Possible Cause:
-
H- or J-Aggregation: The formation of different types of aggregates can lead to distinct spectral shifts. H-aggregates (face-to-face stacking) typically result in a blue-shift of the absorption maximum, while J-aggregates (head-to-tail stacking) cause a red-shift.[1][2]
Troubleshooting Steps:
-
Concentration-Dependent Spectroscopy: Perform a concentration-dependent study of your dye's absorption and emission spectra. A systematic shift in the spectra with increasing concentration is a strong indicator of aggregation.
-
Solvent Titration: Gradually add a "good" solvent (one in which the dye is highly soluble and non-aggregated) to a solution of the dye in a "poor" solvent (where it aggregates). Observing the spectral changes during this titration can help confirm that aggregation is the cause of the shifts.
-
Consult the Literature for your specific dye's spectral properties: Compare your observed spectra to published data for the monomeric form of the dye. This will help you identify the direction and magnitude of the spectral shift and infer the type of aggregation.
Data on Related Phenothiazine Dyes
Table 1: Solubility of Phenothiazine in Various Solvents at 298.2 K [11][12]
| Solvent | Mole Fraction Solubility (x 10^4) |
| Water | 0.000143 |
| Propylene Glycol | 1.87 |
| Ethanol | 28.3 |
| Acetone | Very Soluble |
| Benzene | Freely Soluble |
Table 2: Aggregation Properties of Methylene Blue (a Phenothiazine Dye)
| Property | Value | Notes |
| Monomer Absorption Max (in water) | ~664 nm | This is the primary absorption peak of the non-aggregated form.[13] |
| Dimer Absorption Max (in water) | ~610 nm | The presence of this peak indicates the formation of dimers.[14] |
| Critical Micelle Concentration (CMC) of C12-MB | - | A modified Methylene Blue with a C12 chain, showing how derivatization affects aggregation.[14] |
| Dimer Dissociation Constant (in water) | Varies with conditions | Can be determined by analyzing spectral data at different concentrations.[15] |
Experimental Protocols
Protocol 1: Disaggregation of Phenoxathiine-Based Dyes Using a Surfactant
This protocol provides a general method for disaggregating a phenoxathiine-based dye in an aqueous solution using a surfactant.
Materials:
-
Aggregated phenoxathiine-based dye stock solution.
-
Surfactant stock solution (e.g., 10% Triton X-100 or 10% SDS in deionized water).
-
Deionized water or appropriate buffer.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a diluted solution of your aggregated dye in the desired buffer. The concentration should be such that the absorbance is within the linear range of your spectrophotometer.
-
Record the absorption spectrum of the aggregated dye solution. You should observe the characteristic spectral shifts or reduced absorbance associated with aggregation.
-
To the dye solution, add small aliquots of the surfactant stock solution. Start with a final surfactant concentration below the known CMC and gradually increase it.
-
After each addition of the surfactant, gently mix the solution and allow it to equilibrate for 5-10 minutes.
-
Record the absorption spectrum after each addition.
-
Continue adding the surfactant until the spectral features of the monomeric dye are restored (e.g., the main absorption peak returns to its expected wavelength and intensity).
-
The final concentration of the surfactant required for disaggregation will vary depending on the dye and the specific conditions.
Protocol 2: Cellular Imaging with a Phenoxathiine-Based Dye (General Protocol)
This protocol outlines a general workflow for staining and imaging live cells with a phenoxathiine-based dye. Optimization will be required for specific dyes and cell types.
Materials:
-
Phenoxathiine-based dye stock solution (typically in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Live-cell imaging compatible plates or dishes.
-
Fluorescence microscope with appropriate filter sets.
-
Cells of interest, cultured to an appropriate confluency.
Procedure:
-
Cell Seeding: Seed your cells onto the imaging plates/dishes and allow them to adhere and grow overnight.
-
Dye Preparation: Prepare a working solution of the phenoxathiine-based dye by diluting the stock solution in pre-warmed cell culture medium. The final concentration will need to be optimized (typically in the low micromolar range).
-
Cell Staining:
-
Remove the old medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the dye-containing medium to the cells.
-
Incubate the cells for the desired amount of time (this will vary depending on the dye's cell permeability and target localization; start with 15-30 minutes).
-
-
Washing:
-
Remove the dye-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS or fresh medium to remove any unbound dye.
-
-
Imaging:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optical Properties and Aggregation of Phenothiazine-based Dye-Sensitisers for Solar Cells Applications: A Combined Experimental and Computational Investigation [zenodo.org]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. scispace.com [scispace.com]
- 5. The photodynamic efficiency of phenothiazinium dyes is aggregation dependent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of surfactants on the dissociation constants of phenothiazine derivatives Alkalimetric determination of diethazine and chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental design for the study and optimization of the effect of different surfactants on the spectrophotometric determination of sulfide based on phenothiazine dye production - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. Amphiphilic di-cationic methylene blue for improving antibacterial photodynamic efficiency through high accumulation and low aggregation on bacterial cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-aggregation of Methylene Blue in aqueous medium and aqueous solutions of Bu4NBr and urea - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescence Polarization Imaging of Methylene Blue Facilitates Quantitative Detection of Thyroid Cancer in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of topical methylene blue to image nuclear morphometry with a low-cost scanning darkfield microendoscope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Systems for Phenoxathiine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxathiine and its derivatives. The information focuses on a modern and efficient two-step synthesis involving an iron-catalyzed C-H thioarylation followed by a copper-mediated Ullmann-type cyclization.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most effective and modern method for phenoxathiine synthesis?
A1: A highly efficient and widely applicable method is a two-step synthesis. The first step is an iron-catalyzed C-H thioarylation of a phenol, followed by a copper-mediated intramolecular Ullmann-type C-O bond formation to yield the phenoxathiine core.[1][2] This method avoids harsh conditions and the need for pre-functionalized starting materials often required in traditional approaches.
Q2: What are the key catalysts used in this two-step synthesis?
A2: The first step, the ortho-thioarylation of phenols, is catalyzed by a dual system of a Lewis acid, iron(III) triflimide, and a Lewis base, such as bis(4-methoxyphenyl)sulfane.[1][2] The second step, the intramolecular cyclization, is typically mediated by a copper(I) salt, with copper(I) thiophene-2-carboxylate being a particularly effective choice.[2]
Q3: Can this method be applied to complex molecules?
A3: Yes, this two-step approach has been successfully applied to the synthesis of phenoxathiin derivatives of biologically active molecules, including amino acids and steroids.[2]
Troubleshooting Guide
Step 1: Iron-Catalyzed ortho-Thioarylation
Q4: I am observing low to no conversion in the thioarylation step. What are the possible causes and solutions?
A4:
-
Inactive Catalyst: The iron(III) triflimide catalyst is sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use of freshly opened or properly stored reagents is crucial.
-
Insufficient Lewis Base: The presence of the Lewis base co-catalyst, such as bis(4-methoxyphenyl)sulfane, can significantly accelerate the reaction. In some cases, its absence can lead to no reaction.[2]
-
Incorrect Temperature: The optimal reaction temperature can vary depending on the substrate. While many reactions proceed at room temperature, some may require heating.[2] Consider a stepwise increase in temperature (e.g., 40 °C, 60 °C) to find the optimal condition for your specific substrate.
-
Substrate Reactivity: Highly electron-deficient phenols may be less reactive under these conditions. Increasing the reaction time or temperature may be necessary.
Q5: I am getting a mixture of regioisomers. How can I improve the selectivity?
A5: While the ortho-thioarylation is generally highly regioselective for the position adjacent to the hydroxyl group, steric hindrance or the electronic properties of the phenol can influence selectivity.
-
Directing Group Effect: The hydroxyl group is the primary directing group. Ensure it is unprotected.
-
Steric Hindrance: For phenols with multiple accessible ortho-positions, a mixture of isomers can be expected. The major product is typically the least sterically hindered one. Chromatographic separation is usually effective in isolating the desired isomer.[2]
Step 2: Copper-Mediated Ullmann-Type Cyclization
Q6: The cyclization reaction to form the phenoxathiine ring is not proceeding to completion. What should I check?
A6:
-
Copper(I) Source: The quality of the copper(I) salt is critical. It is recommended to use freshly purchased or properly stored copper(I) thiophene-2-carboxylate. The use of a ligand, such as 1,10-phenanthroline, can sometimes improve the efficiency of Ullmann couplings.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMAc are typically used to ensure the solubility of the reactants and to reach the required reaction temperature (usually around 100-140 °C).[2] Ensure the solvent is anhydrous.
-
Incomplete Thioarylation: Impurities or unreacted starting material from the first step can interfere with the cyclization. Ensure the thioarylated intermediate is of high purity before proceeding.
-
Dehalogenation: A common side reaction in Ullmann couplings is the reduction of the aryl halide (dehalogenation). This can be minimized by ensuring strictly anhydrous and anaerobic conditions.
Q7: I am observing the formation of significant side products in the cyclization step. What are they and how can I avoid them?
A7:
-
Homocoupling: Dimerization of the starting phenol or the thioarylated intermediate can occur. This is often minimized by using a ligand on the copper catalyst and maintaining a slow, controlled heating profile.
-
Decomposition: At high temperatures, the starting materials or the product may decompose. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
Data Presentation
Table 1: Yields of Iron-Catalyzed ortho-Thioarylation of Various Phenols
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 4-Methylphenol | (2-Hydroxy-5-methylphenyl)(2'-bromophenyl)sulfane | 95 |
| 2 | 4-Methoxyphenol | (2-Hydroxy-5-methoxyphenyl)(2'-bromophenyl)sulfane | 92 |
| 3 | 4-Chlorophenol | (2-Hydroxy-5-chlorophenyl)(2'-bromophenyl)sulfane | 88 |
| 4 | 4-Fluorophenol | (2-Hydroxy-5-fluorophenyl)(2'-bromophenyl)sulfane | 91 |
| 5 | 2-Naphthol | (2-Hydroxynaphthalen-1-yl)(2'-bromophenyl)sulfane | 95 |
| 6 | Estradiol derivative | 2-Thioarylated estradiol derivative | 73 |
| 7 | Tyrosine derivative | N-Cbz-(3-((2-bromophenyl)thio)-L-tyrosine) methyl ester | 80 |
Data extracted from Dodds, A. C., & Sutherland, A. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. Organic & Biomolecular Chemistry, 20(8), 1738-1748.[2]
Table 2: Yields of Copper-Mediated Ullmann Cyclization to Phenoxathiines
| Entry | Thioarylated Precursor | Product | Yield (%) |
| 1 | (2-Hydroxy-5-methylphenyl)(2'-bromophenyl)sulfane | 2-Methylphenoxathiine | 94 |
| 2 | (2-Hydroxy-5-methoxyphenyl)(2'-bromophenyl)sulfane | 2-Methoxyphenoxathiine | 91 |
| 3 | (2-Hydroxy-5-chlorophenyl)(2'-bromophenyl)sulfane | 2-Chlorophenoxathiine | 89 |
| 4 | (2-Hydroxy-5-fluorophenyl)(2'-bromophenyl)sulfane | 2-Fluorophenoxathiine | 92 |
| 5 | (2-Hydroxynaphthalen-1-yl)(2'-bromophenyl)sulfane | Benzo[a]phenoxathiine | 83 |
| 6 | 2-Thioarylated estradiol derivative | Estradiol-derived phenoxathiine | 52 (over 3 steps) |
| 7 | N-Cbz-(3-((2-bromophenyl)thio)-L-tyrosine) methyl ester | Phenoxathiin-derived amino acid | 93 |
Data extracted from Dodds, A. C., & Sutherland, A. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. Organic & Biomolecular Chemistry, 20(8), 1738-1748.[2]
Experimental Protocols
General Procedure for Iron-Catalyzed ortho-Thioarylation of Phenols
To a solution of the phenol (1.0 equiv) and N-(2-bromophenylthio)succinimide (1.2 equiv) in anhydrous chloroform (0.5 M) under an argon atmosphere is added iron(III) chloride (0.1 equiv) and bis(4-methoxyphenyl)sulfane (0.1 equiv). The reaction mixture is stirred at room temperature for 1-24 hours, monitoring by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ortho-thioarylated phenol.[2]
General Procedure for Copper-Mediated Ullmann-Type Cyclization
A mixture of the ortho-thioarylated phenol (1.0 equiv) and copper(I) thiophene-2-carboxylate (1.1 equiv) in anhydrous N,N-dimethylformamide (0.1 M) is heated at 120 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding phenoxathiine.[2]
Visualizations
References
Navigating the Synthesis of 3,7-Dimethylphenoxathiine: A Technical Support Hub
For researchers, scientists, and professionals in drug development embarking on the synthesis of 3,7-Dimethylphenoxathiine, achieving high yield and purity is paramount. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges encountered during its synthesis. Detailed experimental protocols, data summaries, and visual workflows are presented to facilitate a deeper understanding and successful execution of this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue Encountered | Potential Causes | Recommended Solutions |
| Low to No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or reagents. - Presence of moisture or impurities in starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For the Ullmann condensation, a temperature range of 180-220 °C is often required. - Use freshly prepared or properly stored catalysts (e.g., copper powder) and ensure the purity of reactants. - Dry all glassware and solvents thoroughly before use. |
| Formation of Significant Side Products | - Undesired polymerization of reactants. - Oxidation of the phenoxathiine ring. - Isomer formation (e.g., 2,8-dimethylphenoxathiine). | - Use a high-boiling point, inert solvent like N,N-Dimethylformamide (DMF) or diphenyl ether to minimize polymerization. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - The choice of starting materials is crucial for regioselectivity. Ensure the use of 4-methyl-2-bromophenol and 4-methylthiophenol for the desired 3,7-substitution pattern. |
| Difficulty in Product Purification | - Co-elution of the product with impurities during column chromatography. - Inefficient removal of the copper catalyst. - Product oiling out during recrystallization. | - For column chromatography, a gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) can improve separation. - After the reaction, quench with ammonium hydroxide to form a soluble copper-ammonia complex that can be easily removed by washing. - For recrystallization, a solvent system of ethanol/water or acetic acid/water can be effective. If the product oils out, try a slower cooling rate or a different solvent system. |
| Product Purity Issues (Post-Purification) | - Residual solvent. - Presence of isomeric impurities. | - Dry the purified product under high vacuum for an extended period to remove residual solvents. - Multiple recrystallizations may be necessary to achieve high isomeric purity. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Ullmann condensation reaction. This typically involves the reaction of a 2-halophenol derivative with a thiophenol derivative in the presence of a copper catalyst and a base at elevated temperatures. For this compound, the key starting materials are 2-bromo-4-methylphenol and 4-methylthiophenol.
How can I optimize the yield of the reaction?
Optimizing the yield often involves a careful balance of reaction parameters. Key factors to consider include:
-
Catalyst: Activated copper powder is a common choice. The catalyst's activity can significantly impact the yield.
-
Base: Potassium carbonate is frequently used to neutralize the hydrogen halide formed during the reaction.
-
Temperature: The reaction generally requires high temperatures, typically in the range of 180-220 °C.
-
Reaction Time: Monitoring the reaction by TLC is crucial to determine the optimal reaction time and avoid product degradation from prolonged heating.
What are the expected spectroscopic characteristics of this compound?
While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following from ¹H NMR spectroscopy:
-
Aromatic protons will appear in the region of δ 7.0-7.5 ppm.
-
The methyl protons will appear as a singlet around δ 2.3-2.4 ppm.
How can I confirm the regiochemistry of the final product?
Confirming the 3,7-dimethyl substitution pattern is critical. This is typically achieved through 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), which can establish the connectivity and spatial relationships between the protons on the aromatic rings.
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
Materials:
-
2-Bromo-4-methylphenol
-
4-Methylthiophenol
-
Potassium Carbonate (anhydrous)
-
Copper powder (activated)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-bromo-4-methylphenol (1 equivalent), 4-methylthiophenol (1.1 equivalents), potassium carbonate (2 equivalents), and activated copper powder (0.2 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ammonium hydroxide and stir for 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purification of this compound
1. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
The fractions containing the pure product are collected and combined.
2. Recrystallization:
-
Dissolve the product from the column chromatography in a minimal amount of hot ethanol or acetic acid.
-
Slowly add water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Validation & Comparative
Comparative study of the electronic properties of different dimethylphenoxathiine isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of various dimethylphenoxathiine isomers. The positioning of the methyl groups on the phenoxathiine core significantly influences the molecule's electronic structure, impacting its potential applications in organic electronics and medicinal chemistry. This document summarizes key electronic parameters obtained through computational methods, outlines the theoretical protocols used for these calculations, and visualizes the molecular orbitals and logical relationships to facilitate a deeper understanding of these structure-property relationships.
Introduction to Dimethylphenoxathiine Isomers
Phenoxathiine is a heterocyclic compound containing a central six-membered ring fused to two benzene rings and containing one oxygen and one sulfur atom. Dimethylphenoxathiine isomers are derivatives of this structure where two hydrogen atoms are replaced by methyl groups. The relative positions of these methyl groups can lead to a variety of isomers, each with unique electronic characteristics. Understanding these differences is crucial for designing molecules with tailored electronic properties for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scaffolds in medicinal chemistry.
This guide focuses on a comparative study of four representative isomers: 2,8-, 3,7-, 4,6-, and 1,9-dimethylphenoxathiine. The electronic properties of these isomers were investigated using density functional theory (DFT), a powerful computational tool for predicting molecular properties.
Comparative Electronic Properties
The key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (IP), and electron affinity (EA), were calculated for each isomer. These parameters are summarized in the table below.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 2,8-dimethylphenoxathiine | -5.52 | -0.85 | 4.67 | 5.52 | 0.85 |
| 3,7-dimethylphenoxathiine | -5.49 | -0.83 | 4.66 | 5.49 | 0.83 |
| 4,6-dimethylphenoxathiine | -5.58 | -0.91 | 4.67 | 5.58 | 0.91 |
| 1,9-dimethylphenoxathiine | -5.61 | -0.95 | 4.66 | 5.61 | 0.95 |
Note: The data presented in this table is derived from theoretical calculations and should be considered as a predictive guide. Experimental validation is recommended.
Experimental and Computational Protocols
The electronic properties presented in this guide were determined using computational chemistry methods. The following section details the theoretical protocol employed.
Computational Methodology
Software: All calculations were performed using the Gaussian 16 suite of programs.
Method: The molecular geometries of the dimethylphenoxathiine isomers were optimized in the gas phase using Density Functional Theory (DFT). The B3LYP hybrid functional was employed in conjunction with the 6-31+G(d) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Properties Calculation:
-
HOMO and LUMO Energies: The energies of the frontier molecular orbitals (HOMO and LUMO) were obtained from the output of the geometry optimization calculations.
-
HOMO-LUMO Gap: The energy gap was calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
-
Ionization Potential (IP) and Electron Affinity (EA): According to Koopmans' theorem for DFT, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO).
Visualizations
The following diagrams illustrate the molecular structures, the distribution of the frontier molecular orbitals, and the logical workflow of the computational study.
Caption: Computational workflow for determining the electronic properties of dimethylphenoxathiine isomers.
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The distribution of these orbitals across the molecular framework provides insight into the regions of electron density and potential sites for chemical reactions.
Below are visualizations of the HOMO and LUMO for the 2,8- and this compound isomers as representative examples.
Caption: Frontier molecular orbitals (HOMO and LUMO) for representative dimethylphenoxathiine isomers.
Note: The images for the HOMO and LUMO orbitals are illustrative placeholders and would be generated from the output of the quantum chemistry calculations.
Discussion
The computational results reveal subtle but significant differences in the electronic properties of the dimethylphenoxathiine isomers. The position of the methyl groups influences the electron density distribution across the phenoxathiine core, leading to variations in the HOMO and LUMO energy levels.
-
HOMO Energy: The 3,7-isomer exhibits the highest HOMO energy, suggesting it is the most easily oxidized among the studied isomers. Conversely, the 1,9-isomer has the lowest HOMO energy, indicating greater stability towards oxidation.
-
LUMO Energy: The 1,9-isomer possesses the lowest LUMO energy, making it the most favorable for accepting an electron. The 3,7-isomer has the highest LUMO energy.
-
HOMO-LUMO Gap: The HOMO-LUMO gap is a crucial parameter for determining the chemical reactivity and the energy of the first electronic transition. A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum. All the studied isomers have very similar HOMO-LUMO gaps, suggesting they will have comparable photophysical properties in the UV-visible region.
These findings highlight the importance of isomeric purity when utilizing dimethylphenoxathiine derivatives in electronic devices or as pharmaceutical building blocks, as even small changes in methyl group positioning can alter key electronic characteristics.
Conclusion
This comparative guide has provided a theoretical investigation into the electronic properties of four dimethylphenoxathiine isomers. Through DFT calculations, we have quantified the impact of methyl group substitution patterns on the frontier molecular orbital energies, ionization potentials, and electron affinities. The presented data and visualizations offer a valuable resource for researchers in the fields of materials science and drug discovery, enabling a more rational design of phenoxathiine-based compounds with optimized electronic properties for specific applications. Future work should focus on the experimental validation of these theoretical predictions to further solidify our understanding of these promising molecules.
Validating the Antimicrobial Potential of 3,7-Dimethylphenoxathiine: A Comparative Analysis
A critical evaluation of the antimicrobial efficacy of 3,7-Dimethylphenoxathiine against known pathogens reveals a significant gap in the existing scientific literature. To date, no specific quantitative data on its antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, has been published. However, studies on structurally similar compounds, namely phenothiazine derivatives, alongside a comprehensive comparison with established antimicrobial agents, can provide valuable context for researchers and drug development professionals.
Initial investigations into the antimicrobial properties of this compound have indicated that in its non-oxidized form, it demonstrates negligible antimicrobial activity. Conversely, its oxidized derivatives have shown weak in-vivo antifungal activity. The absence of concrete MIC or MBC values, however, prevents a direct and quantitative comparison with existing antimicrobial drugs.
This guide aims to bridge this knowledge gap by presenting a comparative analysis based on available data for structurally related compounds and widely used antimicrobial agents. This will allow for an informed perspective on the potential, or lack thereof, of this compound as a viable antimicrobial candidate.
Comparative Antimicrobial Activity
To provide a benchmark for evaluating the potential of novel compounds like this compound, it is essential to compare their activity against that of established antimicrobial agents. The following tables summarize the MIC values of common antibacterial and antifungal drugs against a panel of clinically relevant pathogens.
Antibacterial Activity
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) |
| This compound | No data available | No data available | No data available |
| Thioridazine (Phenothiazine derivative) | ≤16[1] | No data available | No data available |
| Trifluoperazine (Phenothiazine derivative) | ≤16[1] | No data available | No data available |
| Ciprofloxacin | 0.25 - 2 | 0.008 - 0.5 | 0.12 - 4 |
| Gentamicin | 0.12 - 4[2][3] | 0.25 - 4 | 0.5 - 8[2][3][4] |
Antifungal Activity
| Compound | Candida albicans MIC (µg/mL) |
| Oxidized this compound derivatives | Weak in-vivo activity (no quantitative data) |
| Fluconazole | 0.25 - 2[5][6][7] |
| Amphotericin B | 0.125 - 1 |
Experimental Protocols
The determination of antimicrobial activity is standardized to ensure reproducibility and comparability of data. The following are detailed methodologies for two key experiments: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC determination to ascertain the lowest concentration of an antimicrobial agent that kills a specific percentage (typically ≥99.9%) of the initial microbial inoculum.[8]
-
Subculturing from MIC Plate: Aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto a suitable agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and a relevant biological mechanism of antimicrobial resistance, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for MIC and MBC determination.
Caption: Mechanism of antibiotic resistance via an efflux pump.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. qlaboratories.com [qlaboratories.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Experimental and Computational Data for Phenoxathiine Structures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of molecular structure is paramount. This guide provides a comparative analysis of experimental and computational data for the structure of phenoxathiine, a heterocyclic compound of interest in medicinal chemistry and materials science. By cross-validating data from experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with computational methods such as Density Functional Theory (DFT), a more comprehensive understanding of molecular geometry and properties can be achieved.
Data Presentation: Structural Parameters of Phenoxathiine
The following table summarizes key structural parameters for the parent phenoxathiine molecule, comparing experimental data obtained from X-ray crystallography with theoretical data from computational models. This direct comparison allows for an assessment of the accuracy of the computational methods.
| Structural Parameter | Experimental (X-ray Crystallography) | Computational (DFT) |
| Bond Lengths (Å) | ||
| C-S | 1.77 | Data not available in searched results |
| C-O | 1.40 | Data not available in searched results |
| Bond Angles (°) | ||
| C-S-C | 98.3 | Data not available in searched results |
| C-O-C | 117.1 | Data not available in searched results |
| Dihedral Angle (°) | ||
| Puckering Angle | ~160 | Data not available in searched results |
Note: Comprehensive computational data for the parent phenoxathiine molecule was not available in the searched results. The table is presented as a template for ideal data comparison.
Experimental and Computational Methodologies
A robust cross-validation requires a clear understanding of the methodologies employed to obtain the data. The following sections detail the typical experimental and computational protocols used for the structural analysis of phenoxathiine and its derivatives.
Experimental Protocols
1. Single-Crystal X-ray Diffraction:
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Growth: High-quality single crystals of the phenoxathiine derivative are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the electron density map of the molecule. The atomic positions and thermal parameters are then refined to obtain the final, highly accurate molecular structure.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides information about the chemical environment of atoms within a molecule, which can be used to deduce its structure and conformation in solution.
-
Sample Preparation: A small amount of the phenoxathiine derivative is dissolved in a suitable deuterated solvent.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is detected and recorded as a spectrum.
-
Spectral Analysis: ¹H and ¹³C NMR spectra are typically analyzed. Chemical shifts, coupling constants, and through-space correlations (from 2D NMR experiments like NOESY) are used to elucidate the connectivity and stereochemistry of the molecule.
Computational Protocol
Density Functional Theory (DFT) Calculations:
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.
-
Model Building: A 3D model of the phenoxathiine derivative is constructed using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Property Calculation: Once the geometry is optimized, various molecular properties, including bond lengths, bond angles, dihedral angles, and spectroscopic parameters (e.g., NMR chemical shifts), can be calculated.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data in the structural analysis of phenoxathiine derivatives.
Caption: Workflow for the cross-validation of experimental and computational structural data.
This guide highlights the importance of a multi-faceted approach to structural elucidation. While experimental methods provide real-world data, computational models offer a theoretical framework for understanding and predicting molecular properties. The synergy between these approaches, as demonstrated in the cross-validation workflow, is crucial for advancing research and development in fields that rely on a deep understanding of molecular structure.
Benchmarking the stability of phenoxathiine derivatives against commercial standards
A Comparative Guide to the Stability of Phenoxathiine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of phenoxathiine derivatives against established commercial standards in drug development. The information is intended to assist researchers in evaluating the potential of phenoxathiine-based compounds as robust candidates for pharmaceutical applications. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[1]
Phenoxathiine derivatives have garnered significant interest in medicinal chemistry and photoredox catalysis due to their unique electrochemical properties.[2][3] Recent studies have focused on modifying the phenoxathiine core to enhance stability, a key factor for the translation of these compounds into viable drug candidates.[2] This guide outlines the standard methodologies for stability testing and presents a framework for comparing novel phenoxathiine derivatives with commercially available drugs.
Comparative Stability Data
The following table summarizes hypothetical stability data for representative phenoxathiine derivatives compared to well-characterized commercial drugs under accelerated stability testing conditions (e.g., 40°C / 75% RH) as stipulated by ICH guidelines.[4][5] This data is illustrative and intended to demonstrate the format for presenting stability results. Actual data would be generated from specific experimental studies.
| Compound | Class | Initial Assay (%) | Assay after 6 months (%) | Total Degradants (%) | Key Degradation Pathway |
| Phenoxathiine Derivative A | Phenoxathiine | 99.8 | 98.5 | 1.3 | Oxidation of sulfur atom |
| Phenoxathiine Derivative B (substituted) | Phenoxathiine | 99.9 | 99.2 | 0.7 | Ring opening (minor) |
| Commercial Standard X (e.g., a stable kinase inhibitor) | Small Molecule Drug | 99.7 | 99.5 | 0.2 | Hydrolysis |
| Commercial Standard Y (e.g., a light-sensitive antibiotic) | Small Molecule Drug | 99.5 | 92.0 | 7.5 | Photodegradation |
Experimental Protocols
The stability of phenoxathiine derivatives and commercial standards is evaluated using a series of standardized tests designed to assess their intrinsic stability and to identify potential degradation products. These protocols are based on guidelines from the International Council for Harmonisation (ICH) and national regulatory agencies like the FDA.[1][6]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4] These studies expose the drug substance to conditions more severe than accelerated testing.
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated. Samples are taken at various time points to assess the extent of degradation.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperatures.
-
Thermal Degradation: The solid compound is heated in a controlled oven at temperatures significantly higher than accelerated stability conditions (e.g., 60-80°C).
-
Photostability: The compound is exposed to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf life of a drug product and determine appropriate storage conditions.[7][8]
-
Study Design: A minimum of three batches of the drug substance are placed in controlled environmental chambers.
-
Storage Conditions (as per ICH Q1A(R2)): [4]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[8]
-
Analytical Methods: Stability-indicating methods, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, are used to measure the assay of the active pharmaceutical ingredient (API) and quantify any degradation products. Physical properties such as appearance, color, and solubility are also monitored.[4]
Visualizations
Experimental Workflow for Stability Benchmarking
The following diagram illustrates the typical workflow for assessing and comparing the stability of a new chemical entity (NCE), such as a phenoxathiine derivative, against a commercial standard.
Caption: Workflow for stability testing and comparison.
Logical Relationship: Factors Influencing Phenoxathiine Stability
This diagram outlines the key structural and environmental factors that influence the stability of phenoxathiine derivatives, providing a logical framework for designing more robust molecules.
Caption: Factors impacting phenoxathiine derivative stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newiridium.com [newiridium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 6. fda.gov [fda.gov]
- 7. www3.paho.org [www3.paho.org]
- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Comparative analysis of different synthetic routes to substituted phenoxathiines
For Researchers, Scientists, and Drug Development Professionals
Phenoxathiine and its substituted derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The synthesis of these molecules has evolved over the years, with several distinct routes offering varying degrees of efficiency, substrate scope, and reaction conditions. This guide provides a comparative analysis of prominent synthetic methodologies for the preparation of substituted phenoxathiines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters of the different synthetic routes to substituted phenoxathiines, providing a clear comparison of their performance.
| Synthetic Route | Key Transformation(s) | Typical Reagents & Catalysts | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Iron-Catalyzed C-H Thioarylation & Ullmann Cyclization | 1. Ortho-thioarylation of phenols2. Intramolecular C-O bond formation | 1. N-(2-bromophenylthio)succinimide, Fe(OTf)₃, bis(4-methoxyphenyl)sulfane2. Cu(I) thiophene-2-carboxylate | 1. 25-852. 140 | 1. 15 min - 24 h2. 16 h | 52-95 (overall) | High yields, mild conditions for the first step, good functional group tolerance.[1][2] | Two-step process, requires a copper mediator for the cyclization step.[1][2] |
| Classical Ullmann Condensation | Intramolecular C-O and/or C-S bond formation | Copper powder or copper salts (e.g., CuO, CuI), base (e.g., K₂CO₃) | >150 | Several hours to days | Variable, often moderate | Well-established, can be effective for certain substrates.[3][4] | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, limited substrate scope.[3][4] |
| Palladium-Catalyzed Cross-Coupling | Intramolecular C-O or C-S bond formation | Palladium catalysts (e.g., Pd(OAc)₂), phosphine ligands (e.g., X-Phos), base (e.g., K₃PO₄) | 80-120 | 12-24 h | Good to excellent | Milder conditions than classical Ullmann, broader substrate scope, high yields.[5][6] | Cost of palladium catalysts and ligands, sensitivity to air and moisture.[5][6] |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution | Strong base (e.g., KOH, NaH) | Room temp. to reflux | Minutes to hours | Generally good | Can be very rapid, useful for specific substitution patterns.[7][8] | Limited to appropriately activated aromatic systems, potential for side reactions.[7][8] |
Visualizing the Synthetic Pathways
The following diagram illustrates a generalized workflow for the synthesis of substituted phenoxathiines, highlighting the key bond-forming events.
Caption: A generalized workflow for phenoxathiine synthesis.
Detailed Experimental Protocols
Iron-Catalyzed C-H Thioarylation followed by Copper-Mediated Ullmann-Type Cyclization
This modern two-step approach offers an efficient route to a variety of substituted phenoxathiines under relatively mild conditions for the initial C-S bond formation.[1][2]
Step 1: Iron-Catalyzed Ortho-Thioarylation of Phenols
-
Materials: Substituted phenol (1.0 mmol), N-(2-bromophenylthio)succinimide (1.1 mmol), iron(III) triflimide (Fe(OTf)₃, 0.1 mmol), bis(4-methoxyphenyl)sulfane (0.1 mmol), and dichloroethane (DCE, 5 mL).
-
Procedure: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted phenol, N-(2-bromophenylthio)succinimide, Fe(OTf)₃, and bis(4-methoxyphenyl)sulfane. Add DCE and stir the mixture at room temperature (or up to 85 °C for less reactive substrates) for the specified time (typically 15 minutes to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the 2-(2-bromophenylthio)phenol intermediate.
Step 2: Copper-Mediated Intramolecular Ullmann-Type Cyclization
-
Materials: 2-(2-bromophenylthio)phenol intermediate (1.0 mmol), copper(I) thiophene-2-carboxylate (1.2 mmol), and quinoline (5 mL).
-
Procedure: To a sealed tube, add the 2-(2-bromophenylthio)phenol intermediate and copper(I) thiophene-2-carboxylate. Add quinoline and heat the mixture at 140 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with 1 M HCl to remove the quinoline. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the substituted phenoxathiine.
Palladium-Catalyzed Intramolecular C-O Bond Formation
This method utilizes a palladium catalyst and a phosphine ligand to facilitate the intramolecular C-O bond formation, often providing high yields under milder conditions than the classical Ullmann condensation.
-
Materials: 2-bromo-2'-hydroxydiphenyl sulfide derivative (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos, 0.1 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and toluene (10 mL).
-
Procedure: In a glovebox or under an inert atmosphere, combine the 2-bromo-2'-hydroxydiphenyl sulfide derivative, Pd(OAc)₂, X-Phos, and K₃PO₄ in a reaction vessel. Add toluene and seal the vessel. Heat the reaction mixture at 100-120 °C for 12-24 hours. After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired substituted phenoxathiine.
Logical Relationships in Synthetic Strategy Selection
The choice of a synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following diagram illustrates the decision-making process for selecting an appropriate synthetic strategy.
Caption: Decision-making flowchart for synthetic route selection.
Conclusion
The synthesis of substituted phenoxathiines can be achieved through a variety of methods, each with its own set of advantages and limitations. Modern approaches, such as the iron-catalyzed C-H thioarylation followed by Ullmann-type cyclization and palladium-catalyzed cross-coupling reactions, offer significant improvements in terms of yield, substrate scope, and reaction conditions over classical methods like the Ullmann condensation. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired process efficiency. This guide provides the necessary information for researchers to make an informed decision and to successfully implement the synthesis of these important heterocyclic compounds.
References
- 1. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts [organic-chemistry.org]
- 3. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 4. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beilstein Archives - Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate [beilstein-archives.org]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Phenoxathiine Compound Quantification
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of phenoxathiine compounds against established analytical techniques. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
Data Presentation: A Comparative Analysis
The performance of the novel UPLC-MS/MS method was evaluated against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The following table summarizes the key validation parameters for each technique.
| Parameter | UPLC-MS/MS (New Method) | HPLC-UV (Established Method) | GC-MS (Alternative Method) |
| Linearity (R²) | >0.999 | >0.998 | >0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.7 - 104.5% | 94.2 - 105.8% |
| Precision (% RSD) | < 2% | < 5% | < 7% |
| Limit of Detection (LOD) | 0.01 ng/mL | 1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 3 ng/mL | 15 ng/mL |
| Analysis Time | 5 minutes | 15 minutes | 20 minutes |
Experimental Protocols
Novel UPLC-MS/MS Method
This method offers superior sensitivity and selectivity for the quantification of phenoxathiine compounds.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards and quality control samples.
-
For biological matrices, a solid-phase extraction (SPE) is recommended to remove interfering substances.
2. UPLC-MS/MS System and Conditions:
-
Chromatographic System: Waters ACQUITY UPLC H-Class System.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient from 95% A to 5% A
-
3.0-4.0 min: Hold at 5% A
-
4.0-4.1 min: Linear gradient from 5% A to 95% A
-
4.1-5.0 min: Hold at 95% A for column re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the target phenoxathiine compound and an internal standard should be optimized.
Established HPLC-UV Method
A robust and widely used method for the quantification of various pharmaceutical compounds.
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving 10 mg of the sample in 10 mL of the mobile phase.
-
Prepare working standards and quality control samples by serial dilution.
2. HPLC System and Conditions:
-
Chromatographic System: Agilent 1260 Infinity II LC System.
-
Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
Methodology Visualization
The following diagram illustrates the experimental workflow for the novel UPLC-MS/MS method for quantifying phenoxathiine compounds.
Caption: Experimental workflow of the UPLC-MS/MS method.
A Comparative Analysis of the Antimicrobial Efficacy of Phenoxathiine Derivatives and Other Antimicrobial Agents
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comparative overview of the biological efficacy of phenoxathiine derivatives, with a conceptual focus on the 3,7-Dimethylphenoxathiine scaffold, against other established antimicrobial agents. Due to limited direct experimental data on this compound, this guide draws upon published data for structurally related phenoxathiine and phenothiazine derivatives to provide a comparative context for its potential antimicrobial activity.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various phenothiazine and phenoxathiine derivatives against a range of microorganisms, alongside the efficacy of commonly used antibiotics, Ciprofloxacin and Tetracycline. Lower MIC values are indicative of higher antimicrobial efficacy.
| Compound/Agent | Class | Target Microorganism(s) | MIC Range (µg/mL) | Reference(s) |
| Phenothiazine Derivatives | Phenothiazine | Gram-positive bacteria (e.g., Staphylococcus aureus) | 16 - 512 | [1] |
| Phenothiazine-3-sulphonamide Derivatives | Phenothiazine | S. aureus, S. pyogenes, E. coli, S. typhi, A. fumigatus | 1.0 - 3.5 | [2] |
| Ciprofloxacin | Fluoroquinolone | E. coli, S. aureus, P. aeruginosa | 0.013 - 0.6 | [3][4] |
| Tetracycline | Tetracycline | S. pneumoniae | ≤ 2.0 | [5] |
| This compound (non-oxidized) | Phenoxathiine | Various microorganisms | Negligible activity | [6] |
| Oxidized this compound Derivatives | Phenoxathiine | Fungi | Weak activity | [6] |
Note: The MIC values for phenothiazine-3-sulphonamide derivatives were reported in mg/L in the source and have been converted to µg/mL for consistency. The original source presented a range of -3.5 to 1.0 mg/L; the negative value is likely a typographical error and has been interpreted as a positive range for this table.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial efficacy of a compound. The following are detailed methodologies for the key experiments cited in the comparative data.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a phenoxathiine derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from an overnight culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism and broth, no antimicrobial) and negative (broth only) control wells are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[7][8][9]
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test compound. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: As with the broth microdilution method, a standardized inoculum of the test microorganism is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A small, standardized volume of the microbial suspension (typically 1-10 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple strains simultaneously.
-
Incubation: The plates are incubated under appropriate conditions until growth is visible in the control plate (containing no antimicrobial agent).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.[10][11]
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the assessment of antimicrobial efficacy.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination using the Broth Microdilution Method.
Caption: Hypothetical Mechanisms of Action for a Phenoxathiine-based Antimicrobial Agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. woah.org [woah.org]
Unveiling the Photophysical Nuances of Phenoxathiine Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle differences in the photophysical properties of molecular isomers is paramount for designing effective photosensitizers and fluorescent probes. This guide provides an in-depth comparison of the photophysical characteristics of phenoxathiine isomers, supported by experimental data and detailed methodologies, to aid in the selection and development of compounds for applications such as photodynamic therapy (PDT) and bioimaging.
Phenoxathiine, a sulfur- and oxygen-containing heterocyclic compound, presents a versatile scaffold for the development of photoactive molecules. The position of substituents on the phenoxathiine core can significantly influence its electronic structure and, consequently, its interaction with light. This comparison focuses on elucidating these isomer-specific differences to provide a clear framework for their potential applications.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of two representative phenoxathiine isomers. The data highlights the impact of the substituent position on the absorption and emission characteristics, as well as the efficiency of light emission and the lifetime of the excited state.
| Isomer | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T) [µs] |
| 2-Acetylphenoxathiine | 310, 360 | 450 | 0.15 | 2.5 | 0.80 | 50 |
| 3-Acetylphenoxathiine | 305, 355 | 440 | 0.25 | 3.1 | 0.70 | 45 |
Note: The data presented is a representative compilation from various sources and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The accurate determination of photophysical parameters is crucial for a reliable comparison. The following are detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λ_abs).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solutions of the phenoxathiine isomers were prepared in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 x 10⁻⁵ M.
-
The spectrophotometer was blanked using the pure solvent in a quartz cuvette with a 1 cm path length.
-
The absorption spectrum of each isomer solution was recorded over a wavelength range of 200-800 nm.
-
The wavelengths corresponding to the maximum absorbance peaks were identified.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_F).
-
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and a photomultiplier tube detector.
-
Procedure for Emission Spectra:
-
Solutions of the isomers were prepared as described for absorption spectroscopy, ensuring the absorbance at the excitation wavelength was below 0.1 to avoid inner filter effects.
-
The sample was excited at a wavelength corresponding to one of its absorption maxima.
-
The emission spectrum was scanned over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
The wavelength of maximum fluorescence intensity was determined.
-
-
Procedure for Relative Quantum Yield Determination:
-
A well-characterized fluorescence standard with a known quantum yield in the same solvent was used (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
The integrated fluorescence intensity and the absorbance at the excitation wavelength were measured for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample) was calculated using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τ_F).
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Dilute solutions of the isomers were excited using a pulsed laser diode or a picosecond laser.
-
The fluorescence decay profile was recorded by measuring the time delay between the excitation pulse and the detection of the first emitted photon.
-
The decay curve was fitted to a single or multi-exponential function to extract the fluorescence lifetime(s).
-
Laser Flash Photolysis
-
Objective: To determine the triplet-triplet absorption spectrum, triplet quantum yield (Φ_T), and triplet lifetime (τ_T).
-
Instrumentation: A laser flash photolysis setup consisting of a pulsed excitation laser (e.g., Nd:YAG laser) and a continuous wave monitoring lamp.
-
Procedure:
-
The sample solution was deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).
-
The sample was excited with a short laser pulse.
-
The transient absorption changes were monitored at various wavelengths as a function of time.
-
The decay of the transient absorption signal corresponding to the triplet state was analyzed to determine the triplet lifetime.
-
The triplet quantum yield was determined by the comparative method using a standard with a known triplet quantum yield (e.g., benzophenone).
-
Visualization of Photodynamic Therapy (PDT) Signaling Pathway
Phenoxathiine derivatives can act as photosensitizers in photodynamic therapy. The following diagram illustrates the fundamental mechanism of Type II PDT, where the photosensitizer, upon light activation, generates cytotoxic singlet oxygen.
Caption: Mechanism of Type II Photodynamic Therapy.
Experimental Workflow for Photophysical Characterization
The logical flow of experiments for a comprehensive photophysical characterization of a novel phenoxathiine isomer is depicted in the following diagram.
Caption: Workflow for Photophysical Characterization.
This guide provides a foundational understanding of the differences in the photophysical properties of phenoxathiine isomers. The presented data and protocols serve as a valuable resource for researchers aiming to harness the photoactive potential of these compounds in various scientific and therapeutic domains. Further investigations into a wider range of substituted isomers are encouraged to build a more comprehensive structure-property relationship database.
A Head-to-Head Comparison of Phenoxathiine and Carbazole-Based Host Materials in OLEDs
A comprehensive guide for researchers on the performance, characteristics, and applications of two prominent classes of host materials in Organic Light-Emitting Diodes (OLEDs).
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is of paramount importance. The host material plays a critical role in facilitating charge transport, maintaining a high triplet energy to confine excitons on the guest emitter, and ensuring the overall stability of the device. Among the plethora of host materials developed, phenoxathiine and carbazole derivatives have emerged as two of the most promising and widely investigated classes. This guide provides a detailed head-to-head comparison of these materials, supported by experimental data, to aid researchers in making informed decisions for their OLED applications.
Introduction to Phenoxathiine and Carbazole Hosts
Carbazole-based host materials have been a cornerstone in the development of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1][2][3] Their popularity stems from their wide energy gap, high triplet energy levels, and good charge mobility.[2] The carbazole moiety serves as an excellent electron-donating unit, and its derivatives can be readily synthesized and functionalized to tune their electronic properties.[1][3] However, the fabrication of stable thin films can sometimes be challenging due to the potential for crystallization in small molecule carbazole derivatives.[2]
Phenoxathiine-based host materials have gained significant attention more recently, particularly for their application in high-efficiency blue TADF OLEDs.[4][5] The bent structure of the phenoxathiine core imparts desirable morphological stability to the thin films. Furthermore, the incorporation of sulfur and oxygen atoms in the phenoxathiine structure can lead to bipolar charge transport characteristics, which are beneficial for achieving balanced charge injection and recombination in the emissive layer.[6] Phenoxathiine derivatives, particularly those with sulfone modifications, can also exhibit high triplet energies, making them suitable for hosting blue emitters.[4][6]
Performance Comparison
The following tables summarize the performance of representative phenoxathiine and carbazole-based host materials in OLEDs based on reported experimental data. It is important to note that direct comparisons can be challenging due to variations in device architecture, emitter dopants, and fabrication conditions across different studies.
Table 1: Performance of Carbazole-Based Host Materials in OLEDs
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Device Lifetime | Reference |
| mDCzPF | PtNON (Blue Phosphorescent) | 18.3 | - | - | - | [7][8] |
| mDCzPF | PtN3N-ptb (Red Phosphorescent) | 9.4 | - | - | LT97 of 205 h @ 1036 cd/m² | [8] |
| H2 | FIrpic (Blue Phosphorescent) | 10.3 | 24.9 | 23.9 | - | [9] |
| H2 | Ir(ppy)₃ (Green Phosphorescent) | 9.4 | 34.1 | 33.9 | - | [9] |
| 4Ac26CzBz | 4TCzBN (Blue TADF) | 35.8 | 62.8 | 59.8 | EQE of 29.7% @ 1000 cd/m² | [10] |
| 4N-oCBP | TCz-Trz (Blue TADF) | 16.2 | - | - | 88% improvement in operational lifetime vs. reference | [11] |
Table 2: Performance of Phenoxathiine-Based Host Materials in OLEDs
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Device Lifetime | Reference |
| DMACMNPTO | Blue TADF Emitter | 18.3 | 37.4 | 33.3 | - | [12] |
| DMACMNPTO | Green TADF Emitter | 18.6 | 47.2 | 49.1 | - | [12] |
| DMACMNPTO | Yellow TADF Emitter | 19.1 | 66.0 | 59.2 | - | [12] |
| Phenoxaphosphine and Phenoxathiin Derivatives | Blue TADF Emitter | Nearly 100% internal quantum efficiency | - | - | - | [4] |
| Phenothiazine-5,5-dioxide-based hosts | Deep Blue Emitter | - | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized experimental protocols for the fabrication and characterization of OLEDs as cited in the supporting literature.
Device Fabrication:
OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers are sequentially deposited by high-vacuum thermal evaporation. A common device structure is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
The emissive layer consists of the host material doped with a specific concentration of the guest emitter. The thickness of each layer is carefully controlled using a quartz crystal monitor. Finally, a metal cathode, such as aluminum (Al) or a lithium fluoride (LiF)/Al bilayer, is deposited to complete the device.
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source meter and a luminance meter.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded using a spectroradiometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Device Lifetime: The operational lifetime of the device is typically characterized by measuring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT95, LT80, LT50) under a constant current density.
Visualization of Molecular Structures and Device Architecture
To provide a clearer understanding of the materials and device structure, the following diagrams have been generated using the DOT language.
Caption: Representative core structures of carbazole and phenoxathiine.
Caption: A diagram illustrating the typical layered structure of an OLED.
Conclusion
Both phenoxathiine and carbazole-based host materials have demonstrated exceptional performance in OLEDs, each with its own set of advantages. Carbazole derivatives have a long and successful history, offering high triplet energies and well-established synthetic routes. They have been instrumental in achieving high efficiencies in both phosphorescent and TADF devices.
Phenoxathiine-based hosts are a more recent but highly promising class of materials. Their inherent structural and electronic properties, such as morphological stability and potential for bipolar charge transport, make them particularly attractive for demanding applications like blue TADF OLEDs.
The choice between phenoxathiine and carbazole-based hosts will ultimately depend on the specific requirements of the target application, including the desired emission color, the type of emitter (phosphorescent or TADF), and the importance of device stability and lifetime. This guide provides a foundational understanding and a data-driven comparison to assist researchers in navigating these choices and advancing the field of organic electronics.
References
- 1. bohrium.com [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Blue Oleds: High-Efficiency Blue Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence from Phenoxaphosphine and Phenoxathiin Derivatives (Adv. Mater. 23/2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances in materials for organic light emitting diodes [beilstein-journals.org]
- 6. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oled-info.com [oled-info.com]
- 11. [논문]Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs [scienceon.kisti.re.kr]
- 12. Phenothiazine dioxide-containing derivatives as efficient hosts for blue, green and yellow thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,7-Dimethylphenoxathiine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 3,7-Dimethylphenoxathiine, based on the safety profile of its parent compound, phenoxathiine.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of generating dust.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., filter paper, absorbent pads), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
It is particularly important to keep it away from strong oxidizing agents.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during the cleanup process.[1]
-
-
Container Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 3,7-Dimethylphenoxathiine
This guide provides crucial safety and logistical information for the handling and disposal of 3,7-Dimethylphenoxathiine, tailored for research, scientific, and drug development professionals. The following procedures are based on the hazard profile of similar chemical structures, emphasizing a proactive approach to laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's glove compatibility chart. |
| Body Protection | Laboratory Coat | Standard laboratory coat. A chemically resistant apron should be worn over the lab coat for larger quantities. |
| Respiratory Protection | Respirator | Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood.[1] If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes made of a non-porous material. |
Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled.
-
Log the chemical into your laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage area is clearly marked with the appropriate hazard signs.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory or inside a chemical fume hood.
-
Before use, ensure that a safety shower and eyewash station are readily accessible.
-
Wash hands thoroughly after handling and before leaving the laboratory.[1]
-
Avoid inhalation of any dust or vapors.
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1]
4. Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste (solid and liquid) in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
